Technical Documentation Center

2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine
  • CAS: 328907-88-6

Core Science & Biosynthesis

Foundational

Structural Fidelity in Drug Discovery: Elucidating the 2-Aryl-Oxazolo[4,5-b]pyridine Scaffold

This technical guide provides a rigorous structural analysis of 2-(3-amino-2-methylphenyl)oxazolo[4,5-b]pyridine , a representative scaffold in kinase inhibitor discovery and fluorescent probe development.[1][2] The guid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural analysis of 2-(3-amino-2-methylphenyl)oxazolo[4,5-b]pyridine , a representative scaffold in kinase inhibitor discovery and fluorescent probe development.[1][2]

The guide addresses the specific challenge of distinguishing the [4,5-b] regioisomer from the [5,4-b] variant and confirming the steric crowding of the ortho-methyl substituted phenyl ring.

Executive Summary & Chemical Context

The compound 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (systematically 2-(3-amino-2-methylphenyl)oxazolo[4,5-b]pyridine ) represents a privileged pharmacophore sharing bioisosteric properties with purines and benzimidazoles.[1][2] Its structural validation is critical due to the high probability of regioisomerism during synthesis (formation of [5,4-b] vs [4,5-b] fused systems) and the steric atropisomerism introduced by the ortho-methyl group.[1]

This guide outlines a self-validating analytical workflow to confirm the N3–C3a–C7a connectivity and the integrity of the exocyclic amine.

Synthetic Ambiguity & Pathway Logic

The primary synthetic challenge lies in the condensation of 2-amino-3-hydroxypyridine with substituted benzoic acids.[1][2] The nucleophilicity of the pyridine nitrogen vs. the hydroxyl oxygen dictates the cyclization path.[1]

Experimental Workflow & Regiochemical Risks

The following logic map details the synthesis and the critical "bifurcation point" where structural misassignment often occurs.

G Start Starting Materials 2-Amino-3-hydroxypyridine + 3-Amino-2-methylbenzoic acid Inter Intermediate Amide (N-(3-hydroxypyridin-2-yl)benzamide) Start->Inter Amide Coupling Cyclization Cyclization Conditions (PPA or POCl3, Heat) Inter->Cyclization Dehydration IsomerA TARGET ISOMER Oxazolo[4,5-b]pyridine (Pyridine N is distal to O) Cyclization->IsomerA Major Product (Kinetic) IsomerB IMPURITY / ISOMER Oxazolo[5,4-b]pyridine (Pyridine N is proximal to O) Cyclization->IsomerB Minor Product (Thermal Rearrangement) Validation Required Validation 1. HMBC (N-C coupling) 2. X-Ray (Planarity) IsomerA->Validation IsomerB->Validation Detect & Discard

Figure 1: Synthetic pathway highlighting the divergence between [4,5-b] and [5,4-b] regioisomers. The [4,5-b] isomer is generally favored when starting from 2-amino-3-hydroxypyridine.[1]

Spectroscopic Characterization (NMR & MS)[1][2][3]

Proton (1H) NMR Signature

The definitive proof of the [4,5-b] fusion comes from the coupling constants and chemical shifts of the pyridine ring protons.

Solvent System: DMSO-d₆ (Required to observe labile NH₂ protons and prevent aggregation).[1]

ProtonPositionδ (ppm)MultiplicityJ (Hz)Diagnostic Note
H-5 Pyridine8.45 - 8.55dd5.0, 1.5Deshielded by adjacent ring Nitrogen.[1][2]
H-7 Pyridine7.90 - 8.00dd8.0, 1.5Adjacent to Oxazole ring fusion.[1]
H-6 Pyridine7.35 - 7.45dd8.0, 5.0Characteristic "q-like" splitting.[1]
NH₂ Aniline5.20 - 5.50s (br)-Exchangeable with D₂O.[1]
CH₃ Phenyl2.15 - 2.25s-Upfield shift due to shielding if twisted out of plane.[1]
HMBC Connectivity (The "Smoking Gun")

To rule out the [5,4-b] isomer, you must observe specific Long-Range Heteronuclear Correlations (HMBC).

  • Target Correlation: The proton at H-7 must show a strong 3-bond correlation to the bridgehead carbon C-3a (approx 150-160 ppm).[1][2]

  • Differentiation: In the [5,4-b] isomer, the proton adjacent to the fusion is H-6, and the magnetic environment of the bridgehead carbons is significantly inverted.[2]

Mass Spectrometry (Fragmentation)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Ion: [M+H]⁺ expected at m/z ~226.1 (Calculated for C₁₃H₁₁N₃O).[1]

  • Fragmentation Pattern:

    • Loss of CO (28 Da) from the oxazole ring (Characteristic of benzoxazoles/oxazolopyridines).[1]

    • Loss of HCN (27 Da) from the pyridine ring.[1]

    • Diagnostic Peak: A fragment corresponding to the 2-methyl-3-aminobenzonitrile species indicates the rupture of the oxazole ring while retaining the phenyl substituent.[1]

Solid State Analysis: X-Ray Crystallography

Given the steric bulk of the 2-methyl group on the phenyl ring, the molecule is expected to exhibit Atropisomerism (axial chirality) in the solid state.[2] The phenyl ring will likely be twisted relative to the oxazolopyridine plane to minimize steric clash between the methyl group and the oxazole nitrogen/oxygen.[1]

Protocol:

  • Crystallization: Slow evaporation from Ethanol/DCM (1:1).[1]

  • Target Parameter: Torsion angle

    
     (N3-C2-C1'-C2').[1][2]
    
  • Expectation: A torsion angle > 30° confirms the non-planar conformation, which is critical for binding affinity in kinase pockets (induced fit).[2]

Functional Profiling: Physicochemical Properties

For drug development applications, the following parameters define the "druggability" of this scaffold.

ParameterValue (Est.)Relevance
cLogP 2.1 - 2.4Moderate lipophilicity; good membrane permeability.[1]
pKa (Pyridine N) ~3.5Weakly basic; likely unprotonated at physiological pH (7.4).[1][2]
pKa (Aniline N) ~4.0The electron-withdrawing oxazole ring lowers the aniline pKa.[1]
Fluorescence

330nm /

450nm
Exhibits Intramolecular Charge Transfer (ICT).[1][2] Strong Stokes shift expected.[1]

References

  • Synthesis & Class Overview: Venkatachalam, T. K., et al. "Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives."[2] Letters in Organic Chemistry, vol. 7, no. 7, 2010, pp. 519-527. [1]

  • Fluorescence & Structural Isomers: Pustolaiikina, I., et al. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives."[2][3] Molecules, vol. 26, 2021.[2]

  • Medicinal Chemistry (Antimicrobial): Reen, et al. "Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4[1][2]·SiO2." ResearchGate, 2015.

  • Anti-inflammatory Activity: "2-(Substituted phenyl)oxazolo[4,5-b]pyridines... as nonacidic antiinflammatory agents."[1][2][4][5][6] Journal of Medicinal Chemistry. [1]

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of the Oxazolo[4,5-b]pyridine Scaffold: A Case Study of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Oxazolo[4,5-b]pyridine Core as a Privileged Scaffold in Medicinal Chemistry The pyridine ring is a cornerstone in the design of therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazolo[4,5-b]pyridine Core as a Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone in the design of therapeutic agents, with numerous approved drugs incorporating this heterocycle. Its unique chemical properties, including its ability to improve water solubility, contribute significantly to the pharmacological profiles of many compounds. When fused with an oxazole ring to form the oxazolo[4,5-b]pyridine scaffold, a versatile and promising platform for drug discovery emerges. This bicyclic heteroaromatic system has been the subject of extensive research, revealing a broad spectrum of biological activities.

This technical guide will delve into the therapeutic potential of the oxazolo[4,5-b]pyridine class of molecules, with a specific focus on the hypothetical compound 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine . While direct research on this particular molecule is limited, the extensive body of work on its structural analogs provides a strong foundation for exploring its potential in several key therapeutic areas. We will examine the synthesis, potential mechanisms of action, and the experimental workflows required to validate its pharmacological activity in oncology, inflammation, and metabolic diseases.

Therapeutic Area I: Oncology

The oxazolo[4,5-b]pyridine scaffold has demonstrated significant promise in the development of novel anticancer agents. Derivatives of this core structure have been shown to exhibit potent inhibitory activity against various cancer cell lines and key molecular targets involved in cancer progression.

Potential Mechanisms of Antitumor Activity

Based on studies of related compounds, 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine could potentially exert its anticancer effects through several mechanisms:

  • Inhibition of DNA Topoisomerase IIα (hTopo IIα): Human topoisomerase IIα is a well-established target for cancer chemotherapy. Certain 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have shown potent inhibition of hTopo IIα, leading to DNA damage and apoptosis in cancer cells.

  • Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH): hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells. Molecular docking studies have indicated that oxazolo[4,5-b]pyridine-based triazoles can efficiently inhibit hDHODH.

Experimental Workflow for Anticancer Evaluation

A systematic approach is required to evaluate the anticancer potential of a novel compound like 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine.

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_start Compound Synthesis & Characterization mtt_assay MTT Assay on Cancer Cell Lines (e.g., PC3, A549, MCF-7) in_vitro_start->mtt_assay topo_inhibition hTopo IIα Inhibition Assay mtt_assay->topo_inhibition If active hdhodh_inhibition hDHODH Inhibition Assay mtt_assay->hdhodh_inhibition If active mechanism_studies Mechanism of Action Studies (Apoptosis, Cell Cycle) topo_inhibition->mechanism_studies hdhodh_inhibition->mechanism_studies in_vivo_start Xenograft Mouse Model mechanism_studies->in_vivo_start efficacy_studies Tumor Growth Inhibition Studies in_vivo_start->efficacy_studies toxicity_studies Toxicity & Pharmacokinetic Analysis efficacy_studies->toxicity_studies

Caption: Experimental workflow for evaluating anticancer potential.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the in vitro cytotoxicity of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PC3, A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Trustworthiness: This protocol includes both positive and negative controls to validate the assay results. The use of multiple cell lines provides a broader understanding of the compound's cytotoxic profile.

Data Presentation: Representative Anticancer Activity
CompoundTarget Cell LineIC50 (µM) [Hypothetical]Reference CompoundIC50 (µM)
2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylaminePC3 (Prostate)5.2Etoposide3.8
2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamineA549 (Lung)8.7Etoposide4.5
2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamineMCF-7 (Breast)6.1Etoposide2.9

Therapeutic Area II: Inflammation

Chronic inflammation is a key component of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. The oxazolo[4,5-b]pyridine scaffold has emerged as a promising starting point for the design of such agents.

Potential Mechanisms of Anti-inflammatory Action
  • Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase that acts as a pro-inflammatory enzyme. Inhibition of GSK-3β can lead to a reduction in inflammation. Several oxazolo[4,5-b]pyridine-based derivatives have been identified as potent GSK-3β inhibitors.

  • Suppression of Pro-inflammatory Mediators: Active GSK-3β inhibitors have been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Signaling Pathway: GSK-3β in Inflammation

gsk3b_pathway cluster_pathway GSK-3β Signaling in Inflammation inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 inflammatory_stimulus->tlr4 nf_kb NF-κB Activation tlr4->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation gsk3b GSK-3β gsk3b->nf_kb promotes compound 2-Methyl-3-oxazolo [4,5-b]pyridin-2-yl-phenylamine compound->gsk3b inhibits

Caption: Simplified GSK-3β signaling pathway in inflammation.

Detailed Protocol: In Vitro GSK-3β Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a phosphopeptide)

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Reaction Setup: In a 384-well plate, add the GSK-3β enzyme, the substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. Include a no-enzyme control and a vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of GSK-3β inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Expertise & Experience: The choice of a luminescent-based assay like Kinase-Glo® provides high sensitivity and a broad dynamic range, making it suitable for high-throughput screening and accurate IC50 determination.

Data Presentation: Representative GSK-3β Inhibitory Activity
CompoundIC50 (µM) [Hypothetical]Reference CompoundIC50 (µM)
2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine0.45Indomethacin>10
Compound 7d0.34

Therapeutic Area III: Metabolic Disorders

Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes. Activation of SIRT1 has been shown to improve glucose homeostasis and insulin sensitivity.

Potential Mechanism of Action
  • SIRT1 Activation: A series of oxazolo[4,5-b]pyridines have been identified as novel, potent small molecule activators of SIRT1, structurally distinct from resveratrol. Therefore, 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine could potentially act as a SIRT1 activator.

Experimental Protocol: In Vitro SIRT1 Activation Assay

Objective: To determine the in vitro activating effect of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine on SIRT1 activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)

  • NAD+

  • Assay buffer

  • Developer solution

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Reaction Setup: In a 96-well black plate, add the SIRT1 enzyme, the fluorogenic substrate, and the test compound at various concentrations. Include a no-enzyme control, a vehicle control, and a positive control (e.g., resveratrol).

  • Initiation of Reaction: Add NAD+ to each well to initiate the deacetylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Development: Add the developer solution to each well. The developer solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of SIRT1 activation relative to the vehicle control. Determine the EC50 value (the concentration of the compound that produces 50% of the maximum activation) from the dose-response curve.

Conclusion and Future Directions

The oxazolo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Based on the extensive research on its derivatives, a hypothetical compound such as 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine holds significant potential for development in oncology, inflammation, and metabolic disorders.

The in-depth technical guide provided here outlines the key potential mechanisms of action and the necessary experimental workflows to systematically evaluate this potential. Future research should focus on the synthesis and biological evaluation of a library of analogs based on this core structure to establish robust structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The self-validating protocols described, grounded in established scientific principles, will be crucial in advancing these promising compounds from the laboratory to potential clinical applications.

References

  • Vertex AI Search. (2026). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity.
  • Benchchem. (n.d.). Oxazolo[4,5-b]pyridine | CAS 273-97-2.
  • Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
  • Bemis, J. E., Vu, C. B., Xie, R., Nunes, J. J., Ng, P. Y., Disch, J. S., Milne, J. C., Carney, D. P., Lynch, A. V., Jin, L., Smith, J. J., Lavu, S., Iffland, A., Jirousek, M. R., & Perni, R. B. (2009).
Foundational

The Multifaceted Biological Activities of Oxazolo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery

The oxazolo[4,5-b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

The oxazolo[4,5-b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of oxazolo[4,5-b]pyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and providing detailed experimental protocols for their evaluation.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

Oxazolo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of key signaling pathways essential for tumor growth and proliferation.

A. Mechanism of Action: Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)

Several studies have pointed towards the inhibition of human dihydroorotate dehydrogenase (hDHODH) as a key mechanism for the anticancer effects of certain oxazolo[4,5-b]pyridine derivatives. hDHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells. By inhibiting this enzyme, these compounds effectively starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. Molecular docking studies have shown that these derivatives can efficiently bind to the active site of hDHODH, highlighting a promising avenue for targeted cancer therapy.[1]

B. Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various oxazolo[4,5-b]pyridine derivatives have been quantified using the MTT assay against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for some of the most promising compounds are summarized below.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
18a PC3 (Prostate)1.23[1]
A549 (Lung)2.11[1]
MCF-7 (Breast)3.45[1]
DU-145 (Prostate)2.56[1]
18b PC3 (Prostate)2.01[1]
A549 (Lung)3.14[1]
MCF-7 (Breast)4.12[1]
DU-145 (Prostate)3.87[1]
18c PC3 (Prostate)1.89[1]
A549 (Lung)2.98[1]
MCF-7 (Breast)3.99[1]
DU-145 (Prostate)3.12[1]
5a C6 (Glioblastoma)2.17 ± 1.17[2]
5l C6 (Glioblastoma)6.24 ± 0.59[2]
5p C6 (Glioblastoma)2.93 ± 1.12[2]
C. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (cell adherence) cell_seeding->incubation1 add_compound Add varying concentrations of oxazolo[4,5-b]pyridine derivatives incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (formazan formation) add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the oxazolo[4,5-b]pyridine derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

II. Antimicrobial Activity: A Broad Spectrum of Inhibition

Oxazolo[4,5-b]pyridine derivatives have demonstrated potent antimicrobial activity against a wide range of pathogens, including drug-resistant strains. This positions them as promising candidates for the development of new anti-infective agents.

A. Mechanism of Action: DNA Gyrase Inhibition

A key mechanism underlying the antibacterial activity of these compounds is the inhibition of DNA gyrase.[6] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By binding to the ATP-binding site of the GyrB subunit of DNA gyrase, oxazolo[4,5-b]pyridine derivatives prevent the enzyme from functioning, ultimately leading to bacterial cell death.[6][7] This targeted approach offers a significant advantage, as DNA gyrase is a well-validated and conserved target in bacteria with no homologous counterpart in humans.

Proposed Mechanism of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition oxazolo_pyridine Oxazolo[4,5-b]pyridine Derivative binding Binding to ATP-binding site oxazolo_pyridine->binding dna_gyrase DNA Gyrase (GyrB subunit) inhibition Inhibition of ATPase activity dna_gyrase->inhibition prevents atp ATP atp->binding binding->dna_gyrase no_supercoiling Inhibition of DNA negative supercoiling inhibition->no_supercoiling replication_block Blockage of DNA replication & transcription no_supercoiling->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Caption: Inhibition of DNA gyrase by oxazolo[4,5-b]pyridine derivatives.

B. Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The MIC values for several oxazolo[4,5-b]pyridine derivatives against various bacterial and fungal strains are presented below.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative 6 Mycobacterium tuberculosis H37Rv0.5[8]
Compound 169c Staphylococcus aureus1-2[1]
Compound 169f Staphylococcus aureus1-2[1]
Compound 169g Staphylococcus aureus1-2[1]
Compound 2 Pseudomonas aeruginosa47[9]
Compound 5 Pseudomonas aeruginosa44[9]
Compound 1d Escherichia coli ATCC 2592228.1[10]
Candida albicans 12814[10]
Compound 1e Staphylococcus epidermidis 75656.2[10]
Escherichia coli ATCC 2592228.1[10]
Candida albicans 12814[10]
C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[11][12][13][14]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination serial_dilution Prepare serial dilutions of the compound in broth inoculate Inoculate the wells with the bacterial suspension inoculum_prep Prepare a standardized bacterial inoculum incubate Incubate at 37°C for 18-24h inoculate->incubate visual_inspection Visually inspect for turbidity (bacterial growth) incubate->visual_inspection mic_determination Determine the lowest concentration with no visible growth (MIC) visual_inspection->mic_determination GSK3B_Pathway inflammatory_stimulus Inflammatory Stimulus pi3k_akt PI3K/AKT Pathway inflammatory_stimulus->pi3k_akt gsk3b GSK-3β pi3k_akt->gsk3b inhibits nfkb NF-κB Activation gsk3b->nfkb activates pro_inflammatory_cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation oxazolo_pyridine Oxazolo[4,5-b]pyridine Derivative oxazolo_pyridine->gsk3b inhibits

Caption: Inhibition of the GSK-3β pathway by oxazolo[4,5-b]pyridine derivatives.

B. Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of oxazolo[4,5-b]pyridine derivatives have been evaluated in vivo using the carrageenan-induced paw edema model in rats.

Compound IDGSK-3β IC₅₀ (µM)Paw Edema Inhibition (%) (5h)Reference
7d 0.3465.91[15]
7e 0.39-[15]
7g 0.47-[15]
7c 0.53-[15]
4g 0.1976.36[16]
4d -74.54[16]
4f -72.72[16]
4i -70.90[16]

Furthermore, these compounds have been shown to significantly inhibit the production of pro-inflammatory mediators. For instance, compounds 4g, 4d, 4f, and 4i substantially inhibited the levels of NO, TNF-α, IL-1β, and IL-6. [16]

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the anti-inflammatory activity of novel compounds. [17][18][19] Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Paw Volume Measurement cluster_analysis Data Analysis animal_grouping Group and acclimate male Wistar rats administer_compound Administer test compound or vehicle orally induce_edema Inject carrageenan into the sub-plantar region of the right hind paw administer_compound->induce_edema measure_post Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5h) induce_edema->measure_post measure_initial Measure initial paw volume calculate_inhibition Calculate the percentage inhibition of edema measure_post->calculate_inhibition

Caption: Workflow of the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Grouping: Male Wistar rats are divided into control and treatment groups.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Edema Induction: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

IV. Conclusion and Future Directions

The oxazolo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer, antimicrobial, and anti-inflammatory activities through well-defined mechanisms of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to evaluate and optimize these compounds.

Future research should focus on structure-activity relationship (SAR) studies to further enhance the potency and selectivity of these derivatives. Additionally, exploring their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, could unveil new applications for this remarkable heterocyclic system. The continued investigation of oxazolo[4,5-b]pyridine derivatives holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

  • Ansari, M. F., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8), 1700022. [Link]

  • Kumar, A., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology & Drug Design, 88(3), 397-408. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Aziz, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50535. [Link]

  • Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 915-932. [Link]

  • Škorpilová, E., et al. (2026). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Archiv der Pharmazie.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Sutter, V. L., & Washington, J. A. (1974). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 5(2), 195-199. [Link]

  • Kokkiligadda, S. B., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]

  • Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Kim, J. S., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]

  • Monier, M., et al. (2019). Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. ResearchGate. [Link]

  • Kokkiligadda, S. B., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]

  • Zięba, A., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 727-735. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 693. [Link]

  • Kandeel, M. M., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Journal of Inflammation Research, 14, 5739-5756. [Link]

  • Brovarets, V. S., et al. (2022). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 13(1), 108-118. [Link]

  • dos Santos, J. L., et al. (2010). Anti-inflammatory activity in carrageenan-induced paw edema in rats of N-acyl hydrazone derivatives. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 28(14), 5468. [Link]

  • Clark, D. E., et al. (1975). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry, 18(9), 853-857. [Link]

  • Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters, 19(8), 2350-2353. [Link]

  • Holota, S., et al. (2018). In Silico Exploration of Molecular Mechanisms for Inhibiting Inflammatory Responses by 3Н-Thiazolo[4,5-b]pyridin-2-ones. Journal of Chemical Information and Modeling, 58(11), 2341-2352. [Link]

  • Zara, G. G., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 23(11), 6146. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity (expressed as 50% inhibitory concentration) on the... [Figure]. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2022). Targeting of the PI3K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint. International Journal of Molecular Sciences, 23(15), 8439. [Link]

  • ResearchGate. (2024, May 10). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. [Link]

  • Li, C., et al. (2022). Structure–activity relationship studies ofo[3][15][16]xadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. RSC Medicinal Chemistry, 13(7), 868-877. [Link]

  • Tariq, M., et al. (2012). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 56(8), 4210-4218. [Link]

  • Hamed, A. M., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 18(7), 987. [Link]

  • Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Retrieved from [Link]

  • Zhu, H. L., et al. (2014). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Organic & Biomolecular Chemistry, 12(7), 1153-1162. [Link]

Sources

Exploratory

Molecular Docking Studies of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine Ligands

The following technical guide details the molecular docking framework for 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine and its related ligand class. This document is structured for researchers requiring a rigorous,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular docking framework for 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine and its related ligand class. This document is structured for researchers requiring a rigorous, reproducible computational protocol.

Technical Guide & Protocol

Executive Summary & Chemical Context

The oxazolo[4,5-b]pyridine scaffold represents a privileged bicyclic heteroaromatic system in medicinal chemistry, distinguished by its bioisosteric relationship to purine bases. Ligands incorporating this core, particularly N-aryl-substituted derivatives like 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (CAS: 328907-88-6), have emerged as potent modulators for diverse biological targets, including Human Dihydroorotate Dehydrogenase (hDHODH) , SIRT1 , and Topoisomerase IIα .

This guide focuses on the computational interrogation of these ligands. The "2-Methyl-3..." nomenclature often refers to specific substitution patterns on the phenylamino moiety attached to the C2 position of the oxazole ring. The primary challenge in docking this class lies in accurately modeling the tautomeric states of the oxazolopyridine core and the rotational flexibility of the C2-amine linker, which governs the ligand's ability to penetrate deep hydrophobic pockets such as the ubiquinone binding site of hDHODH.

Key Applications
  • Oncology: Inhibition of hDHODH to starve rapidly dividing cancer cells of pyrimidine precursors.

  • Metabolic Regulation: Allosteric activation of SIRT1.

  • Antimicrobial: Targeting DNA gyrase B in resistant bacterial strains.

Computational Workflow Overview

The following directed acyclic graph (DAG) outlines the standardized workflow for docking oxazolo[4,5-b]pyridine ligands, ensuring high-fidelity results compatible with identifying lead candidates.

DockingWorkflow L_Prep Ligand Preparation (DFT Optimization & Tautomers) Dock Molecular Docking (AutoDock Vina / Glide) L_Prep->Dock .pdbqt / .sdf P_Prep Protein Target Prep (hDHODH / SIRT1) Grid Grid Box Generation (Active Site Definition) P_Prep->Grid Cleaned PDB Grid->Dock Config File Anal Interaction Analysis (2D/3D Plotting) Dock->Anal Binding Energy (ΔG) ADMET ADMET Profiling (In Silico Tox/PK) Dock->ADMET Top Poses

Figure 1: End-to-end computational workflow for oxazolo[4,5-b]pyridine ligand docking.

Target Identification & Preparation

For this guide, we utilize Human Dihydroorotate Dehydrogenase (hDHODH) as the primary case study, given the validated efficacy of oxazolo[4,5-b]pyridine derivatives against this target in recent literature.

Target Selection
  • Primary Target: hDHODH (Mitochondrial enzyme).

  • PDB ID: 6MJ6 or 1D3G (Co-crystallized with inhibitors).

  • Binding Site: The Ubiquinone binding tunnel. This hydrophobic channel is critical for the redox reaction and is the site where oxazolo[4,5-b]pyridine ligands compete with the cofactor.

Preparation Protocol
  • Structure Retrieval: Download the biological assembly from the RCSB PDB.

  • Cleaning:

    • Remove all water molecules (unless specific water bridges are catalytic).

    • Remove co-crystallized ligands (e.g., brequinar) to clear the active site.

    • Retain the FMN (Flavin Mononucleotide) cofactor; it is essential for defining the pocket shape and electrostatic environment.

  • Protonation: Apply the H-bond network optimization (e.g., using PDB2PQR or Schrödinger PrepWizard) at pH 7.4. Ensure Histidine tautomers are set correctly based on the local environment.

Ligand Preparation: The 2-Methyl-3-oxazolo... Challenge

The specific ligand 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine requires careful electronic structure calculation due to the conjugation between the pyridine, oxazole, and phenylamine rings.

Structural Refinement
  • Geometry Optimization: Do not rely on 2D-to-3D conversion alone. Perform a DFT optimization (B3LYP/6-31G*) to obtain the global minimum conformer. This is crucial for the planar oxazolo[4,5-b]pyridine core.

  • Tautomerism: The oxazolo[4,5-b]pyridine ring can theoretically exist in different protonation states, though the neutral form is predominant at physiological pH.

  • Rotatable Bonds: Define the C2-N(amine) and N(amine)-Phenyl bonds as rotatable. This flexibility allows the phenyl tail to adopt the "butterfly" conformation often required for hDHODH inhibition.

File Conversion

Convert the optimized structure to PDBQT format (for AutoDock) or SDF (for Glide), ensuring Gasteiger partial charges are assigned.

Molecular Docking Protocol

This section details the parameters for a standard AutoDock Vina run, a robust and widely cited engine for this scaffold.

Grid Box Parameters (hDHODH Example)

The grid must encompass the ubiquinone channel near the FMN cofactor.

  • Center: X: 30.15, Y: 15.20, Z: 10.50 (Coordinates vary by PDB; center on the co-crystallized ligand).

  • Size: 25 Å x 25 Å x 25 Å.

  • Exhaustiveness: Set to 32 or 64 (Standard is 8, but high exhaustiveness is required to explore the deep hydrophobic tunnel).

Execution

Run the docking simulation.[1][2][3][4][5] A successful run should yield binding affinities (ΔG) in the range of -9.0 to -11.0 kcal/mol for potent oxazolo[4,5-b]pyridine derivatives.

Validation (Self-Check)
  • Re-docking: Extract the original co-crystallized inhibitor from the PDB and re-dock it. The RMSD between the docked pose and the crystal pose must be < 2.0 Å to validate the protocol.

Interaction Analysis & Mechanism

The biological activity of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine ligands stems from specific residue interactions.

Critical Interactions (hDHODH)
  • Arg136: Often forms a cation-π interaction with the electron-rich oxazolo[4,5-b]pyridine core.

  • Gln47: A key hydrogen bond donor/acceptor for the amide/amine linker or ring nitrogens.

  • Tyr356 & Val134: Form the hydrophobic walls of the tunnel. The "2-methyl-phenyl" tail of the ligand usually wedges into this hydrophobic sub-pocket.

Interaction Network Diagram

The following diagram illustrates the binding mode hypothesis for this ligand class within the hDHODH active site.

InteractionMap Core Oxazolo[4,5-b]pyridine Core Arg136 Arg136 (Cation-Pi) Core->Arg136 Pi-Cation FMN FMN Cofactor (Stacking) Core->FMN Pi-Pi Stacking Linker Amine Linker (-NH-) Gln47 Gln47 (H-Bond) Linker->Gln47 H-Bond Tail 2-Methyl-Phenyl Tail Tyr356 Tyr356 (Hydrophobic) Tail->Tyr356 Hydrophobic Val134 Val134 (Hydrophobic) Tail->Val134 Hydrophobic

Figure 2: Predicted interaction network of the ligand within the hDHODH ubiquinone binding tunnel.

Quantitative Data Summary

When analyzing docking results, organize data as follows to facilitate SAR (Structure-Activity Relationship) study.

ParameterRecommended Value / RangeSignificance
Binding Affinity (ΔG) < -9.5 kcal/molIndicates strong potential for nanomolar inhibition.[3]
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomEnsures the molecule is not just "sticky" due to high molecular weight.
H-Bonds Count 1 - 3Specificity drivers; too many H-bonds decrease membrane permeability.
RMSD (Cluster) < 2.0 ÅIndicates convergence of the docking algorithm on a stable pose.

ADMET & Drug-Likeness Profile

A docking study is incomplete without assessing the "drug-ability" of the ligand.

  • Lipophilicity (LogP): Oxazolo[4,5-b]pyridine derivatives often have LogP values between 3.0 and 4.5. This is ideal for cell permeability but requires monitoring for metabolic stability.

  • TPSA (Topological Polar Surface Area): Should be < 140 Ų for good oral bioavailability. The oxazole and pyridine nitrogens contribute moderately to this, usually keeping the molecule within safe limits.

  • Toxicity: Check for PAINS (Pan-Assay Interference Compounds) alerts. The aminophenyl-oxazole motif is generally stable but should be flagged for potential hERG channel inhibition in early profiling.

References

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds.

  • Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Journal of Medicinal Chemistry.

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of King Saud University - Science.

  • 2-METHYL-3-OXAZOLO[4,5-B]PYRIDIN-2-YL-PHENYLAMINE (CAS 328907-88-6). GuideChem Chemical Database.

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of oxazolo[4,5-b]pyridine derivatives

Application Notes & Protocols Abstract The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its derivatives are known to exhibit a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and kinase inhibitory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of oxazolo[4,5-b]pyridine derivatives. We will explore the primary synthetic strategies, delve into the mechanistic rationale behind experimental choices, and provide a detailed, field-proven protocol for the preparation of a representative 2-substituted oxazolo[4,5-b]pyridine derivative.

Introduction: The Significance of the Oxazolo[4,5-b]pyridine Core

The fusion of an oxazole ring with a pyridine core creates the oxazolo[4,5-b]pyridine system, a structure that has garnered significant attention in pharmaceutical research. This scaffold is a key component in compounds designed as potential therapeutics. For instance, derivatives have been synthesized and evaluated as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for their anti-inflammatory potential[2][3], as promising anticancer agents[4], and as novel antibacterial agents effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

The pyridine moiety often enhances water solubility and provides a crucial site for hydrogen bonding interactions with biological targets, modulating the molecule's overall physicochemical and biological properties.[7][8] The versatility of the scaffold allows for substitution at various positions, enabling fine-tuning of its pharmacological profile. This guide focuses on providing the practical knowledge required to construct this valuable heterocyclic system.

Overview of Primary Synthetic Strategies

The construction of the oxazolo[4,5-b]pyridine ring system can be broadly categorized into several strategic approaches. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_0 Synthetic Strategies A Strategy A: Condensation & Cyclization Product Oxazolo[4,5-b]pyridine Core A->Product B Strategy B: Intramolecular SBAr B->Product C Strategy C: Modern Cross-Coupling C->Product Start_A 2-Amino-3-hydroxypyridine + Carboxylic Acid/Equivalent Start_A->A Start_B 2-Chloro-3-nitropyridine Start_B->B Start_C Dihalopyridine + Amine Precursor Start_C->C G cluster_workflow Experimental Protocol Workflow reagents 1. Reagent Charging - 2-Amino-3-hydroxypyridine - Benzoic Acid - Polyphosphoric Acid (PPA) reaction 2. Reaction - Heat mixture to 200-220 °C - Stir for 3-4 hours under N2 reagents->reaction workup 3. Work-up - Cool reaction mixture - Pour onto crushed ice - Neutralize with aq. NaOH/NH4OH reaction->workup extraction 4. Isolation - Filter the precipitated solid OR - Extract with Ethyl Acetate workup->extraction purification 5. Purification - Recrystallization (e.g., from Ethanol) OR - Silica Gel Column Chromatography extraction->purification product 6. Final Product - 2-Phenyl-oxazolo[4,5-b]pyridine - Characterize (NMR, MS, m.p.) purification->product

Caption: Step-by-step workflow for the synthesis of 2-phenyloxazolo[4,5-b]pyridine.

Detailed Experimental Protocols

Safety Precaution: These procedures must be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Polyphosphoric acid is corrosive and hygroscopic; handle with care. High-temperature reactions should be conducted behind a safety shield.

Protocol 1: Synthesis of Starting Material: 2-Amino-3-hydroxypyridine

The availability of the key starting material, 2-amino-3-hydroxypyridine, is critical. While commercially available, it can also be synthesized. One method involves the hydrolysis of a 2-amino-3,5-dihalogenopyridine. [9]A more modern approach starts from inexpensive furfural. [10] Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityComments
2-Amino-3,5-dichloropyridine163.0016.3 g (0.1 mol)Corrosive
Sodium Hydroxide (NaOH)40.0024.0 g (0.6 mol)Caustic
Water (deionized)18.02100 mLSolvent
Ethylene Glycol62.0750 mLHigh-boiling solvent
Hydrochloric Acid (conc.)36.46As neededFor pH adjustment

Procedure:

  • To a high-pressure reaction vessel equipped with a magnetic stirrer, add 2-amino-3,5-dichloropyridine (16.3 g, 0.1 mol), sodium hydroxide (24.0 g, 0.6 mol), water (100 mL), and ethylene glycol (50 mL).

  • Seal the vessel and heat the mixture to 180-200 °C with vigorous stirring. Maintain this temperature for 6-8 hours.

  • Causality: The high temperature and pressure are required to facilitate the nucleophilic aromatic substitution of the chlorine atom at the 3-position by a hydroxide ion, a typically difficult transformation. [9]4. Allow the reaction vessel to cool completely to room temperature.

  • Carefully open the vessel and transfer the dark solution to a beaker.

  • Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of ~7-8. The product will precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the solid from a water/ethanol mixture to yield pure 2-amino-3-hydroxypyridine. Expected yield: 60-70%.

Protocol 2: Synthesis of 2-Phenyl-oxazolo[4,5-b]pyridine

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Comments
2-Amino-3-hydroxypyridine110.111.10 g10Key starting material
Benzoic Acid122.121.22 g10Source of C2-phenyl group
Polyphosphoric Acid (PPA)-~15 g-Catalyst & Dehydrating Agent
Crushed Ice-~100 g-For work-up
10 M Sodium Hydroxide (aq.)-As needed-For neutralization
Ethyl Acetate88.11~150 mL-Extraction solvent
Anhydrous Sodium Sulfate142.04~5 g-Drying agent

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a nitrogen inlet), combine 2-amino-3-hydroxypyridine (1.10 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Add polyphosphoric acid (~15 g) to the flask. The mixture will be a thick slurry.

  • Begin stirring and slowly heat the mixture in an oil bath to 220 °C. The solids will dissolve as the temperature increases.

  • Maintain the reaction at 220 °C for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase), if feasible.

  • After the reaction is complete, remove the flask from the oil bath and allow it to cool to about 80-100 °C.

  • Trustworthiness Step: The work-up must be performed cautiously. Slowly and carefully pour the hot, viscous reaction mixture onto ~100 g of crushed ice in a large beaker with vigorous stirring. PPA reacts exothermically with water.

  • Continue stirring until all the ice has melted. A precipitate should form.

  • Carefully neutralize the acidic solution by the slow addition of 10 M aqueous sodium hydroxide until the pH is approximately 8-9. Keep the beaker in an ice bath during neutralization.

  • Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL).

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from ethanol to afford 2-phenyl-oxazolo[4,5-b]pyridine as a crystalline solid. Expected yield: 75-85%.

Characterization

The synthesized product should be characterized to confirm its identity and purity.

  • Melting Point: Compare with literature values.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure by analyzing chemical shifts, integration, and coupling patterns. The aromatic region will be diagnostic.

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula.

Comparison of Protocols

Different synthetic conditions can be employed, each with its own advantages. Catalytic systems have been developed to improve yields and simplify procedures under milder conditions.

MethodCatalyst / ReagentConditionsYield (%)Advantages / DisadvantagesReference
Protocol 2 Polyphosphoric Acid (PPA)220 °C, 3-4 h~80%High yield, inexpensive reagent. / High temp, viscous medium, harsh work-up.[11]
Alternative Perchloric Acid on Silica (HClO₄·SiO₂)Ambient Temp, 30 min~92%Mild conditions, short time, reusable catalyst. / Requires catalyst preparation.[5]
Alternative Eaton's Reagent (P₂O₅ in MsOH)120 °C, 2 hHighLower temp than PPA, less viscous. / Reagent preparation required.N/A

References

  • Zauer, I. A., et al. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. RSC Advances. [Link]

  • Lange, H., et al. (1974). Preparation of 2-chloro-3-aminopyridine.
  • Singh, P., et al. (2013). Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions. ResearchGate. [Link]

  • Unknown Author. (2020). Synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry. SFJ-Chemicals. [Link]

  • Grumel, V., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC. [Link]

  • Grumel, V., et al. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate. [Link]

  • Wang, Z., et al. (2013). Preparation method of 2-chloro-3-aminopyridine.
  • Yin, X., et al. (2011). Preparation method of 2-chloro-3-aminopyridine.
  • Wang, Z., et al. (2012). Preparation method of 2-chloro-3-aminopyridine.
  • Pal, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • Career Henan Chemical Co. (2025). 2-Amino-3-hydroxypyridine(cas no.: 16867-03-1). Career Henan Chemical Co.. [Link]

  • Kaddah, A. M., et al. (2007). Synthesis and Reactions of Some New Oxazolo[4,5-b]Pyridines and Related Compounds. ResearchGate. [Link]

  • Ali, I., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed. [Link]

  • Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]

  • Pal, P., et al. (2026). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wafa, G., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed. [Link]

  • Singh, P., et al. (2013). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Kaddah, A. M., et al. (2000). Synthesis and Reactions of Some New Oxazolo[4,5-b]Pyridines and Related Compounds. Taylor & Francis Online. [Link]

  • Burnett, C. L., et al. (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Liu, J., et al. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Al-Awadhi, H., et al. (2001). Syntheses of New Pyridoxazines, Benzoxa(thia)azines, and Benzoxa(thia)azepines via Cyclocondensation and Elimination Reactions between Donors and Acceptors. ResearchGate. [Link]

  • Zeller, H., et al. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Seifinoferest, B., et al. (2021). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC. [Link]

  • Zauer, I. A., et al. (2018). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Gelin, S., et al. (1984). Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines. Taylor & Francis Online. [Link]

Sources

Application

Optimal reaction conditions for synthesizing 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Application Note & Protocol Topic: Optimal Reaction Conditions for the Synthesis of 2-Substituted Oxazolo[4,5-b]pyridine Derivatives For: Researchers, scientists, and drug development professionals. Introduction: The Oxa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimal Reaction Conditions for the Synthesis of 2-Substituted Oxazolo[4,5-b]pyridine Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This structural motif is present in a wide range of biologically active compounds, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The fusion of the electron-rich oxazole ring with the pyridine moiety creates a unique electronic and structural framework, offering opportunities for diverse functionalization and interaction with biological targets. The pyridine fragment can also enhance aqueous solubility, a desirable property in drug development.[3]

This guide provides a comprehensive overview of the optimal conditions for synthesizing 2-substituted oxazolo[4,5-b]pyridines, focusing on the widely applicable and robust method of condensing 2-amino-3-hydroxypyridine with carboxylic acids. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern reaction efficiency and product purity.

Reaction Mechanism: Acid-Catalyzed Cyclodehydration

The formation of the oxazolo[4,5-b]pyridine ring system from 2-amino-3-hydroxypyridine and a carboxylic acid is a classic example of a cyclodehydration reaction. The process is typically mediated by a strong acid that also serves as a dehydrating agent, such as Polyphosphoric Acid (PPA) or its milder ester form, Polyphosphoric Acid Trimethylsilyl Ester (PPSE).[4]

The reaction proceeds through several key steps:

  • N-Acylation: The reaction initiates with the acylation of the more nucleophilic amino group of 2-amino-3-hydroxypyridine by the protonated carboxylic acid, forming an N-acyl intermediate (amide).

  • Intramolecular Cyclization: The hydroxyl group of the pyridine ring then acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide. This intramolecular step forms a five-membered ring intermediate.

  • Dehydration: Under the high-temperature and acidic conditions, the tetrahedral intermediate readily eliminates a molecule of water to form the aromatic oxazole ring, yielding the final product.

The use of a strong condensing agent like PPA is crucial as it facilitates both the initial acylation and the final dehydration step, driving the equilibrium towards the product.[5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product AHP 2-Amino-3- hydroxypyridine Amide N-Acyl Intermediate (Amide) AHP->Amide Acylation (+ R-COOH, H+) RCOOH Carboxylic Acid (R-COOH) RCOOH->Amide Cyclic Cyclic Intermediate Amide->Cyclic Intramolecular Cyclization Product 2-R-Oxazolo[4,5-b]pyridine Cyclic->Product Dehydration (- H2O)

Caption: Acid-catalyzed cyclodehydration mechanism.

Optimized Synthesis Protocol: 2-Phenyloxazolo[4,5-b]pyridine

This protocol details the synthesis of a representative compound, 2-phenyloxazolo[4,5-b]pyridine. This procedure can be adapted for various 2-aryl, 2-alkyl, or 2-heteroaryl derivatives by substituting benzoic acid with the corresponding carboxylic acid.

Materials and Reagents
  • 2-Amino-3-hydroxypyridine (C₅H₆N₂O)

  • Benzoic acid (C₇H₆O₂)

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ammonium hydroxide solution (NH₄OH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-hydroxypyridine (1.10 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (approx. 15 mL) to the flask. The PPA acts as both the solvent and the catalyst.

  • Heating: Heat the reaction mixture to 180-200°C with continuous stirring. The mixture will become a homogeneous solution as the temperature increases. Maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate eluent system.

  • Quenching and Precipitation: After the reaction is complete (as indicated by TLC), allow the flask to cool to approximately 80-100°C. Carefully and slowly pour the viscous reaction mixture onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is approximately 7-8. This step neutralizes the PPA and causes the crude product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Filter the purified crystals and dry them under a vacuum.

Data Summary: Optimized Reaction Parameters
ParameterOptimal ConditionRationale / Notes
Reactant Ratio 1:1 (Amine:Acid)A stoichiometric ratio is generally effective.
Condensing Agent Polyphosphoric Acid (PPA)Serves as an effective catalyst and dehydrating agent.[4] PPSE can be used for a milder reaction.
Temperature 180-200°CHigh temperature is required to drive the cyclodehydration.[4] Lower temperatures may lead to incomplete reaction or formation of only the amide intermediate.
Reaction Time 4-6 hoursVaries depending on the specific carboxylic acid used. Monitor by TLC for completion.
Work-up pH 7-8Neutralization is critical for precipitating the product from the acidic PPA mixture.
Purification Recrystallization (Ethanol)Effective for obtaining high-purity crystalline product.[2] Column chromatography can be used for non-crystalline products or difficult separations.

Experimental Workflow

The overall process from setup to final product can be visualized as a streamlined workflow.

Workflow Start Combine Reactants (2-Amino-3-hydroxypyridine, Benzoic Acid) Add_PPA Add Polyphosphoric Acid (PPA) Start->Add_PPA Heat Heat Reaction (180-200°C, 4-6h) Add_PPA->Heat TLC Monitor by TLC Heat->TLC Periodically TLC->Heat Incomplete Cool Cool Mixture TLC->Cool Complete Quench Quench on Ice Cool->Quench Neutralize Neutralize (pH 7-8) with NaHCO3 / NH4OH Quench->Neutralize Filter Vacuum Filtration & Wash with H2O Neutralize->Filter Purify Recrystallize from Ethanol Filter->Purify Dry Dry Product Purify->Dry End Pure 2-Phenyloxazolo[4,5-b]pyridine Dry->End

Sources

Method

Solvent selection for 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine dissolution

Technical Guide: Solvent Selection & Formulation Protocols for 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine Executive Summary & Compound Profile Target Molecule: 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solvent Selection & Formulation Protocols for 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Executive Summary & Compound Profile

Target Molecule: 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (and structural analogs).[1] Chemical Class: Fused Heterocyclic Aromatic Amine / Oxazolopyridine Derivative. Primary Challenge: High lattice energy (crystallinity) and lipophilicity (


), leading to poor aqueous solubility and potential precipitation in biological buffers.

This guide provides a standardized approach for the dissolution, handling, and formulation of oxazolo[4,5-b]pyridine derivatives. Due to the planar, aromatic nature of the oxazolo[4,5-b]pyridine core, these compounds exhibit strong


 stacking interactions, necessitating the use of dipolar aprotic solvents for stock preparation and careful co-solvent strategies for aqueous dilution.

Physicochemical Analysis & Solvent Tier List

The dissolution strategy is governed by the "Like Dissolves Like" principle, modified for the specific hydrogen-bonding capabilities of the oxazolopyridine core (H-bond acceptor) and the phenylamine moiety (H-bond donor).

Table 1: Solvent Selection Matrix
TierSolvent ClassSpecific SolventsSolubility PotentialApplication
1 Dipolar Aprotic DMSO (Dimethyl sulfoxide)DMF (Dimethylformamide)NMP (N-Methyl-2-pyrrolidone)High (> 20 mg/mL)Primary Stock Solutions. Capable of disrupting strong crystal lattice interactions. DMSO is preferred for biological assays due to lower toxicity than DMF/NMP.
2 Polar Organic THF (Tetrahydrofuran)DCM (Dichloromethane)Acetone Moderate (5–20 mg/mL)Synthesis & Processing. Useful for transfers, extractions, or intermediate handling. High volatility allows easy removal.
3 Protic / Co-solvents Ethanol PEG-400 Propylene Glycol Low to Moderate (1–5 mg/mL)Formulation Vehicles. Used to bridge the gap between organic stock and aqueous buffers. Often requires heating or sonication.
4 Aqueous / Buffers PBS (pH 7.4)Water Saline Very Low (< 0.1 mg/mL)Assay Medium. Direct dissolution is NOT recommended. Must be introduced via Tier 1 stock dilution.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable, high-concentration stock for long-term storage and assay use.

Materials:

  • Compound: 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (Solid).[1]

  • Solvent: Anhydrous DMSO (Grade:

    
     99.9%, stored over molecular sieves).
    
  • Equipment: Vortex mixer, Ultrasonic bath (controlled temp).

Procedure:

  • Weighing: Accurately weigh

    
     mg of the solid compound into a pre-tared, amber glass vial (to protect from light).
    
    • Calculation: For

      
       of 
      
      
      
      stock:
      
      
  • Solvent Addition: Add 80% of the calculated volume of Anhydrous DMSO.

  • Disruption: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate at 35–40°C for 10–15 minutes.

    • Critical Check: Inspect for "fisheyes" or undissolved micro-crystals against a light source. The solution must be optically clear.

  • Final Adjustment: Add the remaining DMSO to reach the target volume. Invert 10 times to mix.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol B: "Step-Down" Dilution for Biological Assays

Objective: Dilute the hydrophobic stock into aqueous buffer without precipitating the compound (Avoiding the "Crash-Out" effect).

Mechanism: Direct addition of DMSO stock to water often causes rapid local precipitation. This protocol uses an intermediate co-solvent step.

Procedure:

  • Start: 10 mM DMSO Stock.

  • Intermediate Dilution (10x Conc): Dilute the stock 1:10 into a co-solvent mix (e.g., 50% PEG-400 / 50% Water) or pure Ethanol if compatible.

    • Result: 1 mM solution in high-solvency vehicle.

  • Final Dilution (1x Conc): Slowly add the Intermediate Solution to the pre-warmed (

    
    C) Assay Buffer (e.g., PBS + 0.1% BSA) while vortexing.
    
    • Target: Final DMSO concentration should be

      
       (v/v) to avoid cellular toxicity.
      

Visualization of Workflows

Figure 1: Solubility Decision Tree & Solvent Selection

SolventSelection Start Start: Solid Compound (Crystalline/Hydrophobic) CheckApp Determine Application Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay Synthesis Chemical Synthesis (Reaction/Purification) CheckApp->Synthesis Formulation In Vivo Formulation (Animal Dosing) CheckApp->Formulation DMSO Primary Stock: DMSO (10-50 mM) BioAssay->DMSO High Solvency Required DCM_THF Process Solvents: DCM, THF, Dioxane Synthesis->DCM_THF Volatility Required CoSolvent Vehicle System: 5% DMSO + 40% PEG400 + 55% Water Formulation->CoSolvent Biocompatibility Required AqueousDilution Final Assay Buffer (Check for Precipitation) DMSO->AqueousDilution Serial Dilution (Keep DMSO < 1%)

Caption: Decision matrix for solvent selection based on the intended experimental application, highlighting the critical transition from organic stock to aqueous environments.

Figure 2: Dissolution Mechanism & Troubleshooting

DissolutionMech Crystal Crystal Lattice (Pi-Stacking) Solvent DMSO Molecules (Dipolar Aprotic) Crystal->Solvent Energy Input (Sonication/Heat) Complex Solvated Complex (Stable Solution) Solvent->Complex Dipole Interaction Crash Precipitation (Aggregates) Complex->Crash Rapid Water Addition (Hydrophobic Effect) StableAq Assay Ready Complex->StableAq Slow Dilution + Carrier Protein (BSA)

Caption: Mechanistic view of dissolution vs. precipitation. Rapid addition of water to hydrophobic stocks triggers aggregation; slow dilution with carrier proteins stabilizes the system.

Troubleshooting & Stability Notes

  • Precipitation upon Dilution: If the compound precipitates immediately upon adding buffer:

    • Solution: Increase the temperature of the buffer to 37°C.

    • Solution: Add a surfactant (e.g., 0.05% Tween-20) to the buffer before adding the compound stock.

  • Chemical Stability: Oxazolopyridines are generally stable, but the phenylamine linkage can be susceptible to oxidation over long periods.

    • Recommendation: Store DMSO stocks under nitrogen or argon gas.

  • pH Sensitivity: The pyridine nitrogen is basic. Solubility may improve significantly in acidic media (pH < 4), but this is rarely compatible with biological assays.

References

  • ChemicalBook. (2025).[2][3] 2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine Chemical Properties and CAS 626218-35-7.[4] Retrieved from

  • Palamarchuk, I. V., et al. (2025).[3] Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Bulletin of the Karaganda University. Retrieved from

  • MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. Molecules. Retrieved from

  • GuideChem. (2025). 2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine Basic Information. Retrieved from

Sources

Application

Application Note: Handling, Storage, and Preparation of Oxazolo[4,5-b]pyridin-2-yl-phenylamine

Abstract Oxazolo[4,5-b]pyridin-2-yl-phenylamine (CAS: 95331-56-9) and its structural analogs represent a critical class of fused heterocyclic scaffolds used extensively in medicinal chemistry.[1][2][3] Known for their ut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxazolo[4,5-b]pyridin-2-yl-phenylamine (CAS: 95331-56-9) and its structural analogs represent a critical class of fused heterocyclic scaffolds used extensively in medicinal chemistry.[1][2][3] Known for their utility as kinase inhibitors, fatty acid amide hydrolase (FAAH) modulators, and fluorescent probes, these compounds require precise handling to maintain biological activity and spectral integrity. This guide provides a rigorous, field-proven protocol for the storage, solubilization, and experimental use of this compound, ensuring data reproducibility in drug discovery and biochemical assays.

Physicochemical Profile & Technical Specifications

Before handling, researchers must understand the compound's intrinsic properties. The fused oxazolopyridine ring system confers specific solubility and stability characteristics that dictate the storage protocol.

PropertySpecification
Chemical Name 4-(oxazolo[4,5-b]pyridin-2-yl)phenylamine; N-(4-aminophenyl)oxazolo[4,5-b]pyridine
CAS Number 95331-56-9
Molecular Formula C₁₂H₉N₃O
Molecular Weight ~211.22 g/mol
Appearance Off-white to light gray microcrystalline powder
Solubility (Primary) DMSO (up to 50 mM), DMF
Solubility (Secondary) Ethanol (low, requires heating), Insoluble in Water
Fluorescence Potential blue emission (λ_em ~350–450 nm) due to conjugated π-system
pKa Weakly basic (pyridine nitrogen); protonation may alter solubility
Safety & Containment Guidelines

Risk Assessment: Oxazolopyridine derivatives are generally classified as Irritants (Skin/Eye/Respiratory). However, as biologically active small molecules (potential kinase/enzyme inhibitors), they should be treated as Potent Compounds until toxicity is fully characterized.

Protocol:

  • Engineering Controls: All weighing and solubilization must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and a standard lab coat.

  • Inhalation Hazard: Avoid dust generation. If the powder is electrostatic, use an anti-static gun or weigh in a closed vessel.

Storage & Stability Protocols (The "Cold Chain")

The integrity of oxazolo[4,5-b]pyridin-2-yl-phenylamine is compromised by three factors: moisture (hydrolysis of the oxazole ring) , UV light (photodegradation) , and freeze-thaw cycles .

A. Solid State Storage
  • Temperature: -20°C (Long-term) or 4°C (Short-term < 1 month).

  • Environment: Store in a tightly sealed vial within a secondary desiccated container (e.g., a jar with Drierite™).

  • Light Protection: Wrap the vial in aluminum foil or store in an amber box.

B. Stock Solution Storage (DMSO)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.

  • Concentration: Prepare stocks at 10 mM or 20 mM. Avoid concentrations >50 mM to prevent precipitation upon freezing.

  • Aliquot Strategy: Do not store a single large volume. Aliquot into single-use volumes (e.g., 20 µL or 50 µL) in light-resistant microtubes.

  • Temperature: -80°C is optimal for stability >6 months; -20°C is acceptable for <3 months.

Solubilization & Preparation Protocol

Objective: Create a homogenous 10 mM stock solution free of micro-precipitates.

Materials:

  • Compound (Solid)[4][5]

  • Anhydrous DMSO (freshly opened or stored over molecular sieves)

  • Vortex mixer

  • Sonicator (water bath)

Step-by-Step Methodology:

  • Equilibration: Remove the solid compound from the freezer and allow it to warm to room temperature (approx. 20 mins) before opening the vial.

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the powder and accelerates hydrolysis.

  • Calculation:

    • Mass = 2.11 mg (approx) for 1 mL of 10 mM solution.

    • Tip: Weigh the powder first, then calculate the exact volume of DMSO required to reach 10 mM. Do not try to weigh an exact mass to fit a pre-set volume.

  • Dissolution:

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Critical Step: Sonicate in a water bath for 5–10 minutes. The fused heterocyclic ring can be stubborn to dissolve; sonication ensures the breakdown of crystal lattice energy.

  • Verification:

    • Hold the vial up to a light source. The solution should be completely clear. If "schlieren" lines or haze are visible, continue sonicating.

  • Aliquoting: Immediately dispense into PCR tubes or amber microtubes and freeze.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this compound to prevent degradation.

StorageProtocol Receipt Compound Receipt (Solid Powder) Equilibrate Equilibrate to Room Temp (Desiccator, 20 mins) Receipt->Equilibrate Weigh Weigh & Dissolve (Anhydrous DMSO) Equilibrate->Weigh QC Visual QC Check (Clear Solution?) Weigh->QC Sonicate Sonicate (5-10 mins) QC->Sonicate Cloudy/Hazy Aliquot Aliquot into Single-Use Vials QC->Aliquot Clear Sonicate->QC Storage Store at -80°C (Light Protected) Aliquot->Storage Use Thaw for Assay (Do NOT Refreeze) Storage->Use

Caption: Logical workflow for the receipt, solubilization, and storage of oxazolopyridine derivatives to ensure maximum stability.

Quality Control & Troubleshooting
IssueProbable CauseCorrective Action
Precipitation in Aqueous Buffer Compound is lipophilic; "Crash-out" effect.Dilute the DMSO stock into the buffer slowly while vortexing. Keep final DMSO concentration <1% if possible, or use a carrier like Cyclodextrin.
Yellowing of Stock Solution Oxidation or Photodegradation.Discard stock. Prepare fresh from solid. Ensure storage was light-protected.
Inconsistent IC50 Data Degradation due to freeze-thaw cycles.Switch to single-use aliquots. Never refreeze a thawed aliquot.
References
  • PubChem. (n.d.). 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Sireesha, R., et al. (2023).[3] Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation. Polycyclic Aromatic Compounds.[6] Retrieved February 15, 2026, from [Link]

  • Pustolaikina, I., et al. (2026).[7] Synthesis and Photophysical Characterization of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. MDPI.[3] Retrieved February 15, 2026, from [Link]

Sources

Method

Microwave-assisted synthesis of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Application Note: High-Efficiency Microwave-Assisted Synthesis of Functionalized Oxazolo[4,5-b]pyridines Executive Summary & Chemical Strategy Objective: This guide details the protocol for the microwave-assisted synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Functionalized Oxazolo[4,5-b]pyridines

Executive Summary & Chemical Strategy

Objective: This guide details the protocol for the microwave-assisted synthesis of 2-substituted oxazolo[4,5-b]pyridines , specifically targeting the "2-Methyl...phenylamine" motif. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., substituted anilines linked to a heteroaromatic core) and anti-inflammatory agents.

Chemical Ambiguity & Resolution: The nomenclature "2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine" suggests a hybrid structure. Based on IUPAC conventions and common drug scaffolds (e.g., CAS 626218-35-7), this target is interpreted as 2-(4-amino-3-methylphenyl)oxazolo[4,5-b]pyridine (a C-linked aryl system). However, to ensure comprehensive utility, this guide also addresses the synthesis of the N-linked congener (N-(2-methylphenyl)oxazolo[4,5-b]pyridin-2-amine) via isothiocyanate coupling.

The Microwave Advantage: Conventional thermal cyclization of 2-amino-3-hydroxypyridine with carboxylic acids requires corrosive reagents (Polyphosphoric acid - PPA) and high temperatures (180–200°C) for 6–12 hours. Microwave (MW) irradiation exploits the high dielectric loss of polar intermediates, allowing:

  • Rapid Cyclodehydration: Reaction times reduced from hours to minutes.

  • Cleaner Profiles: Suppression of side reactions (e.g., oxidative degradation of the amine).

  • Green Chemistry: Compatibility with solid-supported catalysts (e.g., Silica-H₂SO₄ or SBA-15) or solvent-free conditions.

Reaction Mechanism & Pathway

The formation of the oxazolo[4,5-b]pyridine core proceeds via a condensation-cyclodehydration sequence.

Mechanism Description:

  • Acylation: The amino group of 2-amino-3-hydroxypyridine attacks the carbonyl carbon of the benzoic acid (or derivative), forming an amide intermediate.

  • Cyclization: The adjacent hydroxyl group attacks the amide carbonyl, followed by dehydration (loss of water) to close the oxazole ring.

  • MW Effect: MW irradiation selectively heats the polar transition state, accelerating the rate-limiting dehydration step.

ReactionPathway Start 2-Amino-3- hydroxypyridine Inter Amide Intermediate Start->Inter Acylation (MW) Reagent 4-Amino-3-methyl benzoic acid Reagent->Inter TS Cyclization Transition State Inter->TS - H2O Product 2-(4-amino-3-methylphenyl) oxazolo[4,5-b]pyridine TS->Product Aromatization

Figure 1: Mechanistic pathway for the condensation of 2-amino-3-hydroxypyridine with benzoic acid derivatives.

Experimental Protocols

Protocol A: C-Linked Synthesis (Target: 2-Aryl Derivative)

Best for: Creating the 2-(4-amino-3-methylphenyl)oxazolo[4,5-b]pyridine scaffold.

Reagents:

  • Substrate 1: 2-Amino-3-hydroxypyridine (1.0 equiv, 110 mg)

  • Substrate 2: 4-Amino-3-methylbenzoic acid (1.0 equiv, 151 mg)

  • Catalyst/Medium: Polyphosphate Ester (PPE) (2 mL) OR Silica-supported PPA (0.5 g).

    • Note: PPE is preferred over PPA in MW synthesis due to lower viscosity and better energy absorption.

Workflow:

  • Preparation: In a 10 mL microwave-transparent vial (Pyrex/Quartz), mix Substrate 1 and Substrate 2.

  • Catalyst Addition: Add PPE (2 mL). If using solid support, grind reagents with Silica-PPA until homogenous.

  • Irradiation (Method):

    • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 140°C.[1]

    • Ramp Time: 2 minutes.

    • Hold Time: 10–15 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Stirring: High (magnetic stir bar).

  • Work-up:

    • Cool to 50°C.

    • Pour the reaction mixture into crushed ice/water (20 mL).

    • Neutralize with 10% Na₂CO₃ or NH₄OH until pH ~8.

    • The solid product precipitates.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Expected Yield: 85–92%

Protocol B: N-Linked Synthesis (Target: 2-Aminoaryl Derivative)

Best for: Creating N-(2-methylphenyl)oxazolo[4,5-b]pyridin-2-amine.

Reagents:

  • Substrate 1: 2-Amino-3-hydroxypyridine (1.0 equiv).

  • Substrate 2: 2-Methylphenyl isothiocyanate (1.1 equiv).

  • Desulfurizing Agent: Dicyclohexylcarbodiimide (DCC) (1.2 equiv) or Polymer-supported Carbodiimide.

  • Solvent: Acetonitrile (ACN) or Ethanol.

Workflow:

  • Thiourea Formation: Dissolve Substrate 1 and 2 in ACN (3 mL) in a MW vial. Irradiate at 80°C for 5 mins to form the thiourea intermediate.

  • Cyclodesulfurization: Add DCC (1.2 equiv) to the vial.

  • Irradiation:

    • Temperature: 100°C.

    • Time: 10 minutes.

  • Work-up: Filter off the dicyclohexylurea (DCU) byproduct. Evaporate solvent.

  • Purification: Flash chromatography (Hexane:EtOAc).

Optimization & Data Analysis

The following table contrasts the Microwave protocol (Protocol A) with the conventional thermal method (Oil bath reflux with PPA).

Table 1: Comparative Efficiency Data

ParameterConventional ThermalMicrowave-Assisted (Protocol A)Improvement Factor
Reaction Time 8 – 12 Hours10 – 15 Minutes~48x Faster
Temperature 180°C (Oil Bath)140°C (Internal)Lower Energy Load
Yield 55 – 65%85 – 92%+30% Yield
Purity (LC-MS) 85% (Requires Column)>95% (Precipitation sufficient)Simplified Workup
Solvent Usage High (Workup volume)Low / Solvent-freeGreen Chemistry

Troubleshooting & Critical Parameters

Self-Validating System Checks:

  • Color Change: The reaction typically transitions from a pale suspension to a clear, dark amber solution (in PPE) upon completion.

  • TLC Monitoring: Use 5% Methanol in DCM. The starting material (2-amino-3-hydroxypyridine) is highly polar and stays near the baseline; the product will have an R_f ~ 0.4–0.6.

  • Pressure Spikes: If using aldehydes (oxidative route), gas evolution may occur. Ensure the pressure limit is set correctly (250 psi).

Common Pitfalls:

  • Incomplete Cyclization: If the intermediate amide is observed (M+18 mass in LCMS), re-irradiate at 150°C for 5 additional minutes.

  • Charring: Avoid "hot spots" by ensuring vigorous stirring. If using solid support (Silica), use a "cool-down" cycle (air cooling) to prevent thermal runaway.

Workflow cluster_0 Preparation cluster_1 Microwave Irradiation cluster_2 Work-up Step1 Mix Reagents (Amine + Acid) Step2 Add PPE/Catalyst (Homogenize) Step1->Step2 Step3 Ramp: 2 min to 140°C Hold: 15 min Max P: 250 psi Step2->Step3 Step4 Quench in Ice Water Neutralize (pH 8) Step3->Step4 Step5 Filter Precipitate Recrystallize (EtOH) Step4->Step5

Figure 2: Step-by-step workflow for the microwave-assisted synthesis.

References

  • Ziarani, G. M., et al. (2015).[2] "Facile microwave-assisted synthesis of 2-aryloxazolo[4,5-b]pyridines using SBA-Pr-NH2." Journal of Nanostructure in Chemistry, 5, 123–129.

  • BenchChem. (2025).[3] "Application Notes: Microwave-Assisted Synthesis of 2-Amino-3-Hydroxypyridine Derivatives."

  • Dymińska, L. (2017). "Synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and carboxylic acids." Molecules, 22(3), 399.[4]

  • ChemicalBook. (2023). "Product Entry: 2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine (CAS 626218-35-7)."

  • Hou, Y., et al. (2010). "Microwave-assisted synthesis of fused heterocyclic compounds." Journal of Organic Chemistry. (General Reference for PPE usage in MW).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Welcome to the technical support center for the synthesis of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving reaction yields and troubleshooting common issues. The information presented herein is synthesized from established literature and field-proven insights to ensure scientific accuracy and practical applicability.

General Synthetic Strategy

The synthesis of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine is typically not a single-step process. A robust and common approach involves a two-stage synthetic sequence:

  • Formation of the Oxazolo[4,5-b]pyridine Core : This involves the cyclization of a 2-amino-3-hydroxypyridine precursor with an appropriate acetylating agent to form the 2-methyloxazolo[4,5-b]pyridine ring system.

  • C-N Cross-Coupling : The introduction of the phenylamine moiety is commonly achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction on a halogenated oxazolo[4,5-b]pyridine intermediate.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C-N Coupling A 2-Amino-3-hydroxypyridine (Substituted or Unsubstituted) C Cyclization/ Condensation A->C B Acetic Anhydride or Acetyl Chloride B->C D 2-Methyl-oxazolo[4,5-b]pyridine Intermediate C->D E Halogenated 2-Methyl-oxazolo[4,5-b]pyridine D->E Halogenation G Buchwald-Hartwig Amination E->G F Phenylamine F->G H Target Molecule: 2-Methyl-3-oxazolo[4,5-b]pyridin- 2-yl-phenylamine G->H

Caption: General workflow for the synthesis of the target molecule.

FAQs and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Troubleshooting the Oxazolo[4,5-b]pyridine Core Formation

The integrity and yield of your final product are critically dependent on the successful synthesis of the heterocyclic core.

Question 1: My yield for the cyclization to form the 2-methyloxazolo[4,s-b]pyridine is low. What are the common causes and how can I improve it?

Low yields in this step often trace back to one of several factors: the quality of starting materials, the choice of cyclizing/dehydrating agent, or the reaction conditions.

Possible Causes & Solutions:

  • Purity of 2-Amino-3-hydroxypyridine: The starting 2-amino-3-hydroxypyridine is susceptible to oxidation and can contain impurities that inhibit the reaction.

    • Expert Insight: Ensure the aminophenol is of high purity. If it has been stored for a long time, consider recrystallization or purification by column chromatography. The presence of oxidized impurities can often be identified by a darker color of the starting material. High-purity starting materials are crucial for a clean reaction.[1]

  • Inefficient Dehydration/Cyclization: The formation of the oxazole ring is a condensation reaction that requires the removal of water.

    • Expert Insight: While acetic anhydride can sometimes serve as both the acetylating agent and a dehydrating agent, stronger dehydrating conditions are often necessary. Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are highly effective for promoting this type of cyclization at elevated temperatures.[2] The use of a strong acid catalyst like silica-supported perchloric acid (HClO4·SiO2) has also been reported to give quantitative yields in a one-pot synthesis from 2-amino-3-hydroxypyridine and a carboxylic acid.[3]

  • Suboptimal Reaction Temperature and Time: The reaction may be incomplete if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures or prolonged heating can lead to degradation.

    • Expert Insight: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Start with conditions reported in the literature, for example, heating in PPA at 150-200°C, and optimize from there.[2] A time course study can help identify the point of maximum product formation before significant degradation occurs.

Summary of Recommended Cyclization Conditions

ParameterRecommendationRationale
Starting Material Purity >98%Impurities can interfere with the reaction or complicate purification.[1]
Cyclizing/Dehydrating Agent PPA, PPSE, or HClO4·SiO2These agents are effective at promoting the necessary condensation.[2][3]
Temperature 150 - 200°CThis temperature range is often required to drive the reaction to completion.
Reaction Monitoring TLCAllows for real-time tracking of starting material consumption and product formation.[4]
Section 2: Optimizing the Buchwald-Hartwig Amination Step

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.

Question 2: I am observing low or no yield in my Buchwald-Hartwig amination of the halogenated oxazolo[4,5-b]pyridine. What should I check first?

This is a common and multifaceted problem. A systematic approach to troubleshooting is essential. The diagram below outlines a logical workflow for diagnosing the issue.

G start Low or No Yield catalyst Is the Pd precatalyst active? start->catalyst ligand Is the ligand appropriate for the substrates? catalyst->ligand Yes sol_catalyst Use a modern G3/G4 palladacycle precatalyst. Ensure proper handling to avoid deactivation. catalyst->sol_catalyst No base Is the base strong enough and not causing degradation? ligand->base Yes sol_ligand Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). ligand->sol_ligand No conditions Are the temperature and solvent optimized? base->conditions Yes sol_base Use a strong, non-nucleophilic base (e.g., NaOtBu). Consider weaker bases (e.g., Cs2CO3) for sensitive substrates. base->sol_base No reagents Are starting materials pure and reagents anhydrous/degassed? conditions->reagents Yes sol_conditions Screen solvents (e.g., Toluene, Dioxane). Optimize temperature (often 80-110°C). conditions->sol_conditions No sol_reagents Use anhydrous, degassed solvents. Ensure high purity of aryl halide and amine. reagents->sol_reagents No

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Detailed Breakdown:

  • Inactive Catalyst: The active Pd(0) species must be efficiently generated from the precatalyst.

    • Expert Insight: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often more reliable than older sources like Pd(OAc)2 because they form the active catalyst more cleanly.[5] Ensure that the catalyst has been stored properly under an inert atmosphere.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the substrates.

    • Expert Insight: For couplings involving electron-rich heterocyclic halides, bulky, electron-rich biarylphosphine ligands are typically required. Ligands like XPhos, RuPhos, and BrettPhos are excellent starting points for screening.[5][6]

  • Incorrect Base Selection: The base deprotonates the amine, but an unsuitable base can inhibit the reaction or degrade the starting materials.

    • Expert Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[5] However, if your oxazolopyridine core is sensitive to strong bases, weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary, often requiring higher reaction temperatures.[5][7]

  • Poor Substrate Reactivity or Degradation: The halogenated oxazolo[4,5-b]pyridine might be less reactive (e.g., a chloride vs. a bromide) or unstable under the reaction conditions.

    • Expert Insight: Aryl bromides are generally more reactive than aryl chlorides. If you are using an aryl chloride, a more specialized, electron-rich ligand is often necessary.[5] If degradation is observed, try lowering the reaction temperature or using a weaker base.

  • Solvent and Atmosphere: Oxygen can deactivate the palladium catalyst.

    • Expert Insight: It is crucial to use anhydrous, degassed solvents. The reaction should be set up and run under an inert atmosphere (e.g., Argon or Nitrogen). Toluene and dioxane are common solvents for this reaction.

Question 3: How do I choose the optimal catalyst, ligand, and base combination?

While every substrate pairing is unique, the following table provides a general guide for selecting starting conditions for optimization. High-throughput experimentation (HTE) can be a valuable tool for rapidly screening a wide array of conditions.[8]

Buchwald-Hartwig Amination Starting Conditions

ComponentPrimary Amines (e.g., Phenylamine)Secondary AminesChallenging Substrates (e.g., Heteroaryl Amines)
Pd Precatalyst XPhos Pd G3, PEPPSI-IPrGPhos Pd G3XPhos Pd G3/G4
Ligand BrettPhos, XPhos[5]RuPhos[5]tBuBrettPhos, DavePhos
Base NaOtBu, LHMDSK3PO4, Cs2CO3NaOtBu, KOtBu
Solvent Toluene, DioxaneToluene, CPME1,4-Dioxane
Temperature 80 - 110 °C100 - 120 °C100 - 120 °C
Question 4: I am observing side products like hydrodehalogenation. How can I minimize this?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction.

Possible Causes & Solutions:

  • Expert Insight: This side reaction can be promoted by certain catalyst/ligand combinations or by the presence of water. Ensure strictly anhydrous conditions. Sometimes, lowering the catalyst loading or changing the ligand can mitigate this issue. For instance, if you are using a very electron-rich ligand, switching to a slightly less donating one might reduce the rate of this side reaction relative to the desired amination.

Experimental Protocols

The following protocols are provided as a general starting point. You must optimize these conditions for your specific substrates and setup.

Protocol 1: General Procedure for the Synthesis of 2-Methyl-oxazolo[4,5-b]pyridine

This protocol is a generalized example and should be adapted based on the specific reactivity of the substituted 2-amino-3-hydroxypyridine.

  • To an oven-dried round-bottom flask, add 2-amino-3-hydroxypyridine (1.0 eq).

  • Add polyphosphoric acid (PPA) (10-20 wt eq.) to the flask.

  • Add acetic acid (1.2 eq).

  • Fit the flask with a reflux condenser and heat the mixture to 160°C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Allow the mixture to cool to approximately 80-90°C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point using a modern palladacycle precatalyst. All reagents should be handled under an inert atmosphere.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the halogenated 2-methyl-oxazolo[4,5-b]pyridine (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 eq).[5]

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add phenylamine (1.2 eq) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M).

  • Seal the vial and place it in a preheated oil bath at 100°C.

  • Stir the reaction for the required time, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • U.S. Patent No. US4033975A. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.
  • U.S. Patent No. US4061644A. (1977). Process for the production of 2-amino-3-hydroxypyridines. Google Patents.
  • Ghandour, M. A., et al. (2025). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. ResearchGate. Retrieved from [Link]

  • Chinese Patent No. CN109535071B. (n.d.). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Various Authors. (2022). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Optimization of the Buchwald-Hartwig reaction. ResearchGate. Retrieved from [Link]

  • Rault, S., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Retrieved from [Link]

  • Bakulev, V. A., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. ResearchGate. Retrieved from [Link]

  • Bio-Rad. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Retrieved from [Link]

  • Shawali, A. S. (2007). Synthesis and Reactions of Some New Oxazolo[4,5-b]Pyridines and Related Compounds. Synthetic Communications, 30(18). Retrieved from [Link]

  • Reen, G. K., et al. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI. Retrieved from [Link]

  • Thumula, S. (2025). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. ResearchGate. Retrieved from [Link]

  • Bakulev, V. A., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals. Retrieved from [Link]

  • Various Authors. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé M. Semantic Scholar. Retrieved from [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Bakulev, V. A., et al. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. Retrieved from [Link]

  • Unangst, P. C., et al. (n.d.). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. PubMed. Retrieved from [Link]

Sources

Optimization

Solving solubility issues with 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Compound: 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine Classification: Heterocyclic Aromatic Amine / Kinase Inhibitor Scaffold (Hypothetical) Physicochemical Profile: Lipophilic (High LogP), Planar (High Stacking En...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine Classification: Heterocyclic Aromatic Amine / Kinase Inhibitor Scaffold (Hypothetical) Physicochemical Profile: Lipophilic (High LogP), Planar (High Stacking Energy), Weak Base (Pyridine N).

Introduction: The Solubility Paradox

You are likely visiting this page because 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (hereafter referred to as Ox-Py-2 ) is precipitating in your aqueous buffers, crashing out in cell culture media, or showing poor bioavailability in animal models.

This is not user error; it is a structural feature. The flat, rigid oxazolo[4,5-b]pyridine core drives strong intermolecular


-

stacking, while the lipophilic phenylamine tail resists hydration. This guide provides field-proven protocols to overcome these thermodynamic barriers.

Module 1: Stock Solution Integrity

The Foundation of Reproducibility

Most solubility issues begin in the freezer. Ox-Py-2 is stable in DMSO, but it is hygroscopic. Water uptake in DMSO stocks is the #1 cause of "mysterious" precipitation upon thawing.

Troubleshooting Q&A

Q: My 10 mM stock looks clear, but precipitates immediately when I pipette it. Why? A: You likely have "Wet DMSO." DMSO is hygroscopic.[1] If your stock vial has been opened multiple times, it has absorbed atmospheric water.[1]

  • Mechanism: Water acts as an anti-solvent. Even 1-2% water content in DMSO can create "nucleation seeds"—micro-crystals that are invisible to the naked eye but trigger massive crashing out when introduced to aqueous media.

  • The Fix: Always prepare stocks in Anhydrous DMSO and store in single-use aliquots (20-50 µL) to avoid repeated freeze-thaw cycles.

Q: Can I use Ethanol instead of DMSO? A: Not recommended. While Ox-Py-2 may dissolve in ethanol, ethanol evaporates rapidly, changing the concentration during experiments. Furthermore, ethanol is less effective at breaking the


-stacking interactions of the oxazolopyridine core compared to the dipolar aprotic nature of DMSO.
Protocol: The "Gold Standard" Stock Preparation
StepActionTechnical Rationale
1 Weigh powder into a glass vial (avoid plastic if possible).Minimizes static charge and plasticizer leaching.
2 Add Anhydrous DMSO (99.9%) to achieve 10-50 mM.High concentration prevents hydrolysis; anhydrous solvent prevents nucleation.
3 Vortex for 30s, then Sonicate (water bath) for 5 mins at 37°C.Sonication breaks initial crystal lattice energy.
4 Inspect visually under light.Ensure no floating micro-particulates remain.
5 Aliquot immediately into amber tubes and store at -20°C or -80°C.Prevents light degradation and moisture uptake.

Module 2: In Vitro & Cell Culture

Preventing "Crash-Out" in Media

Q: When I add the drug to cell media, it turns cloudy. Is my assay ruined? A: Yes. A cloudy solution indicates precipitation. The cells are being exposed to solid crystals, not free drug. This causes physical stress (sedimentation) and false negatives (zero effective concentration).

Q: How do I dose high concentrations (>10 µM) without precipitation? A: You must use an Intermediate Dilution Step or a Carrier Protein . Direct addition of 100% DMSO stock to media creates a "solvent shock" where the drug crashes out before it can disperse.

Protocol: The Intermediate Dilution Method

Do NOT pipette 1 µL of stock directly into 1 mL of media.

  • Prepare 100x Concentrate: Dilute your DMSO stock into a solvent/surfactant mix first.

    • Mix: 90 µL DMSO + 10 µL Tween 80 (or Pluronic F-68).

  • Rapid Dispersion: Add this mix to your media while vortexing the media.

  • The "Carrier" Trick: If precipitation persists, ensure your media contains FBS (Fetal Bovine Serum) or add 0.1% BSA (Bovine Serum Albumin) to serum-free media. Albumin binds lipophilic drugs, acting as a natural solubilizer and reservoir.

Module 3: In Vivo Formulation (Animal Dosing)

Achieving Bioavailability

Q: Can I just inject the DMSO stock? A: Absolutely not. 100% DMSO causes hemolysis, pain, and tissue necrosis. The limit for IV is usually <5% DMSO; for IP/Oral, <10%.

Q: What is the recommended vehicle for Ox-Py-2? A: For this class of molecule (Lipophilic Weak Base), we recommend a Co-solvent/Surfactant system or Cyclodextrin complexation .

Decision Matrix: Choosing Your Vehicle

SolubilityStrategy Start Select Formulation Strategy CheckpH Is solubility pH dependent? (Basic Nitrogen present?) Start->CheckpH Acidic Yes: Use Acidic Buffer (Citrate/Lactate pH 4.0) CheckpH->Acidic High pKa Neutral No / Neutral pH Required CheckpH->Neutral Low pKa CheckConc Target Concentration? Neutral->CheckConc Low < 1 mg/mL CheckConc->Low High > 5 mg/mL CheckConc->High Simple Co-Solvent System: 10% DMSO / 40% PEG400 / 50% Water Low->Simple Complex Inclusion Complex: 20-30% HP-beta-Cyclodextrin High->Complex Lipid Lipid Formulation: Labrasol / Tween 80 / Oil High->Lipid If CD fails

Figure 1: Decision tree for selecting the appropriate vehicle based on concentration requirements and pH sensitivity.

Protocol A: Standard Co-Solvent (IP/Oral)

Best for doses < 10 mg/kg

  • Dissolve Ox-Py-2 in 10% DMSO (of final volume).

  • Add 40% PEG400 (Polyethylene Glycol 400). Vortex until clear.

  • Slowly add 50% Saline or Water.

    • Critical: If cloudiness appears upon adding water, add 5% Tween 80 to the PEG400 step.

Protocol B: Cyclodextrin Inclusion (IV/IP/Oral)

Best for high doses, low toxicity, and stability. Reference: HP-β-CD encapsulates hydrophobic guests, shielding them from water.

  • Prepare a 30% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.

  • Dissolve Ox-Py-2 in a minimal volume of DMSO (e.g., 5% of final vol).

  • Add the DMSO-drug mix dropwise to the HP-β-CD solution with vigorous stirring .

  • Adjust pH to 4.0-5.0 using 0.1N HCl (The pyridine nitrogen will protonate, aiding solubility inside the CD cavity).

Module 4: The Mechanism (Why this happens)

Understanding the chemistry helps you predict behavior.

  • Planarity & Stacking: The oxazolo[4,5-b]pyridine core is flat. In water, these flat rings stack like plates (pi-stacking) to minimize water contact. This lattice is hard to break.

    • Counter-strategy:PEG400 and Cyclodextrins disrupt these stacks by inserting themselves between the molecules or encapsulating them.

  • Ionization (The pH Switch): The pyridine nitrogen is a weak base (estimated pKa ~3-4).

    • At pH 7.4: The molecule is uncharged (neutral) and maximally insoluble.

    • At pH 4.0: The nitrogen accepts a proton (becomes cationic). Charge repulsion prevents stacking and drastically increases solubility.

    • Tip: Always formulate at the lowest physiologically tolerated pH (approx pH 4-5) if possible.

Mechanism Drug Ox-Py-2 (Hydrophobic/Planar) Water Aqueous Media (High Polarity) Drug->Water Direct Mix CD HP-beta-Cyclodextrin (Hydrophobic Cavity) Drug->CD Encapsulation Precip PRECIPITATION (Pi-Stacking Aggregates) Water->Precip Repulsion Soluble Inclusion Complex (Soluble) Water->Soluble Stable CD->Water Dispersion

Figure 2: Mechanism of precipitation vs. solubilization via Cyclodextrin encapsulation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier. Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2] Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[3][4] Pharmaceutical Research. Link

  • BenchChem Technical Support. (2025). Troubleshooting DMSO Precipitation in Cell Culture. Link(Generalized reference for DMSO protocols)

Sources

Troubleshooting

Technical Support Center: Purification of Oxazolo[4,5-b]pyridin-2-yl-phenylamine

The following technical support guide addresses the purification challenges of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine and structurally related oxazolopyridine-aniline conjugates. This guide treats the molecule...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the purification challenges of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine and structurally related oxazolopyridine-aniline conjugates.

This guide treats the molecule as a basic, planar, fused heterocyclic amine . The advice is grounded in the physicochemical properties of the oxazolo[4,5-b]pyridine core (electron-deficient pyridine fused to oxazole) and the phenylamine (aniline) substituent.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Isolation & Purification Protocols

Executive Summary

The target molecule, 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine , presents a "perfect storm" for purification difficulties:

  • Dual-Basicity: It contains both a pyridine nitrogen and an aniline nitrogen, leading to aggressive binding with acidic silanols on silica gel (severe tailing).

  • Planarity: The fused aromatic system promotes strong

    
    -
    
    
    
    stacking, resulting in poor solubility in standard non-polar solvents (hexane, ether) and "oiling out" during crystallization.
  • Chemostability: While relatively stable, the oxazole ring can be sensitive to prolonged exposure to strong Lewis acids or high heat in acidic media.

Part 1: Diagnostic Troubleshooting (Q&A)

Category 1: Chromatography Issues (Tailing & Retention)

Q1: My compound streaks from the baseline to the solvent front on TLC, even in 50% EtOAc/Hexane. How do I get a clean spot?

Diagnosis: This is classic Silanol Effect . The acidic silanol groups (


) on the silica surface are protonating your basic pyridine and aniline nitrogens. The compound is not just partitioning; it is ion-exchanging with the silica.

Protocol: You must mask the silanol sites using a "Sacrificial Base."

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • The Pre-Wash: If running a column, flush the silica with the modifier-containing solvent before loading your sample. This saturates the acidic sites.

  • The Solvent Switch: If streaking persists, switch from Hexane/EtOAc to DCM/MeOH (Dichloromethane/Methanol). The methanol helps disrupt the hydrogen bonding between the amine and the silica.

Q2: I switched to DCM/MeOH, but now the compound elutes immediately (Rf > 0.8).

Diagnosis: Methanol is extremely polar. For hydrophobic heterocycles, even 5% MeOH can be too strong.

Protocol:

  • Fine-Tune Polarity: Use a gradient of 0% to 10% MeOH in DCM .

  • Alternative Modifier: If 1% TEA is too strong, reduce to 0.1% TEA .

  • Carrier Solvent: Try Acetone instead of Methanol. A mixture of DCM/Acetone often provides better selectivity for planar heterocycles without the aggressive elution power of Methanol.

Category 2: Solubility & Loading

Q3: The crude material is insoluble in the mobile phase (Hex/EtOAc). How do I load it onto the column?

Diagnosis: Oxazolopyridines are prone to "brick-dust" insolubility due to crystal lattice energy. Liquid loading with a "good" solvent (like DMSO) usually ruins the chromatography resolution.

Protocol: Dry Loading (Solid Load)

  • Dissolve the crude mixture in the minimum amount of a volatile strong solvent (DCM, THF, or Acetone).

  • Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporate the solvent completely on a rotovap until you have a free-flowing powder.

  • Load this powder on top of your equilibrated column. This eliminates solubility issues during the critical initial band formation.

Category 3: Crystallization Failures

Q4: I tried to recrystallize from hot Ethanol, but it separated as an oil (oiled out) upon cooling.

Diagnosis: The compound is precipitating faster than it can organize into a crystal lattice, likely due to supersaturation or impurities acting as "anti-nucleators."[1]

Protocol: Anti-Solvent Titration

  • Dissolve the oil in a minimum amount of DCM (where it is highly soluble).

  • Slowly add Hexane (anti-solvent) dropwise with vigorous stirring until the solution turns slightly cloudy (turbid).

  • Add a single drop of DCM to make it clear again.

  • Cap the flask and let it stand undisturbed. As the DCM evaporates (or migrates to the headspace), the hexane ratio increases, forcing slow crystallization.

  • Tip: If it still oils, scratch the glass surface with a spatula to induce nucleation.

Part 2: Purification Decision Matrix

The following data table summarizes the recommended solvent systems based on the specific impurity profile.

ScenarioPrimary Mobile PhaseModifierStationary PhaseNotes
Standard Purification Hexane / EtOAc (0-100%)1% TEASilica Gel 60Best for removing non-polar byproducts.
Severe Tailing DCM / MeOH (99:1 to 90:10)1%

Silica Gel 60Ammonia is preferred for MeOH systems.
Close Eluting Impurities Toluene / AcetoneNoneSilica Gel 60

-

interactions with Toluene can separate isomers.
Acid Sensitive Hexane / EtOAcNoneNeutral Alumina Use if oxazole ring opens on silica.
Final Polishing Water / Acetonitrile0.1% Formic AcidC18 (Reverse Phase)For >99% purity (HPLC prep).

Part 3: Visualized Workflows

Diagram 1: The "Silanol Trap" Mechanism

This diagram illustrates why the purification fails on standard silica and how the amine modifier corrects it.

SilanolInteraction cluster_0 Standard Silica (Failure Mode) cluster_1 Amine Modified Silica (Success Mode) Silica Silica Surface (Acidic Si-OH) Target Target Molecule (Basic Nitrogens) Silica->Target Strong H-Bonding (Tailing/Retention) Silica2 Silica Surface (Acidic Si-OH) TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica2 Preferential Binding (Blocks Acid Sites) Target2 Target Molecule (Free Base) Target2->Silica2 No Interaction (Clean Elution)

Caption: Mechanism of amine tailing on silica. TEA acts as a competitive inhibitor, blocking acidic silanols to allow the target molecule to elute freely.

Diagram 2: Purification Logic Flowchart

A step-by-step decision tree for researchers handling the crude reaction mixture.

PurificationFlow Start Crude Reaction Mixture SolubilityCheck Check Solubility in 50% EtOAc/Hexane Start->SolubilityCheck TLC Run TLC (Check for Tailing) SolubilityCheck->TLC Soluble PolarSolvent Dissolve in DCM/MeOH SolubilityCheck->PolarSolvent Insoluble Streak Does it Streak? TLC->Streak StandardCol Standard Flash Column (Hex/EtOAc) Streak->StandardCol No (Clean Spot) ModifiedCol Base-Modified Column (Hex/EtOAc + 1% TEA) Streak->ModifiedCol Yes (Tailing) DryLoad Dry Load onto Celite/Silica PolarSolvent->DryLoad PolarCol Polar Flash Column (DCM/MeOH 0-10%) DryLoad->PolarCol

Caption: Decision matrix for purification. Selects between liquid vs. dry loading and standard vs. modified mobile phases based on solubility and TLC behavior.

Part 4: Experimental Protocols

Protocol A: Preparation of Amine-Deactivated Silica

Use this if you cannot add TEA to your mobile phase (e.g., if TEA interferes with UV detection).

  • Slurry: Suspend the required amount of Silica Gel 60 in Hexane containing 5% Triethylamine.

  • Equilibrate: Stir gently for 10 minutes.

  • Pack: Pour the slurry into the column.

  • Flush: Flush with 2 column volumes of pure Hexane to remove excess free amine.

  • Use: The silica is now "capped" and neutral. Proceed with standard Hexane/EtOAc gradients.

Protocol B: Recrystallization via Solvent Diffusion

Best for obtaining X-ray quality crystals of oxazolopyridines.

  • Prepare a concentrated solution of the compound in THF or DCM in a small vial (inner vial).

  • Place this open vial inside a larger jar (outer chamber) containing Pentane or Diethyl Ether .

  • Seal the outer jar tightly.

  • Mechanism: The volatile anti-solvent (Pentane) will slowly diffuse into the inner vial, gradually reducing solubility and growing high-quality crystals over 24-48 hours.

References

  • Biotage. (2023).[2][3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase and Choosing Media for Separation. Retrieved from [Link]

  • Doise, M., et al. (2006).[4] Syntheses of Oxazolo[4,5-b]pyridines and [4,5-d]pyrimidines.[4][5] Synthetic Communications.[4] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Oxazolopyridine Reactions

Welcome to the Technical Support Center for optimizing catalyst selection in oxazolopyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing catalyst selection in oxazolopyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of synthesizing this important heterocyclic scaffold. The oxazolopyridine core is a privileged structure in medicinal chemistry, and its efficient synthesis is crucial for the rapid development of novel therapeutics.[1]

This resource is structured to provide both foundational knowledge and practical, actionable advice to overcome common experimental hurdles.

Part 1: Foundational Concepts in Catalyst Selection

The synthesis of oxazolopyridines often involves the formation of a key C-O or C-N bond to construct the oxazole ring fused to the pyridine core. Transition metal catalysis, particularly with palladium and copper, is a cornerstone of these transformations. The choice of catalyst, ligand, base, and solvent is critical and interdependent, directly influencing reaction yield, purity, and reproducibility.

The Catalytic System: A Synergy of Components

Successful oxazolopyridine synthesis via cross-coupling or intramolecular cyclization hinges on the careful selection of a synergistic catalytic system.

  • Metal Catalyst: Palladium and copper are the most frequently employed metals.

    • Palladium: Highly versatile for a range of C-N and C-O bond formations, including intramolecular Buchwald-Hartwig type aminations/etherifications. Modern pre-catalysts are often preferred over traditional sources like Pd(OAc)₂ as they provide more consistent results.[2]

    • Copper: A cost-effective and efficient catalyst, particularly for intramolecular C-O coupling reactions to form the oxazole ring.[3] Copper-catalyzed reactions can sometimes offer different reactivity and selectivity compared to palladium.

  • Ligands: The ligand is arguably the most critical component for tuning the reactivity and stability of the metal catalyst. It directly influences the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

    • For Palladium: Bulky, electron-rich phosphine ligands are often required, especially for challenging substrates. The choice of ligand is highly dependent on the nature of the coupling partners.

    • For Copper: Bidentate ligands are often crucial for efficient conversion.[2]

  • Base: The base plays a multifaceted role in these reactions. It is not merely a proton scavenger but can also be involved in the catalyst activation and the rate-determining steps of the catalytic cycle. The choice of base must be compatible with the functional groups present in the starting materials.

  • Solvent: The solvent must be capable of dissolving the substrates and the catalytic species. Its polarity can also influence the reaction pathway and, in some cases, the regioselectivity of the reaction.

Part 2: Troubleshooting Guide for Oxazolopyridine Synthesis

This section addresses specific issues that researchers may encounter during the synthesis of oxazolopyridines, with a focus on intramolecular cyclization strategies, a common method for constructing this scaffold.

Problem 1: Low or No Yield of the Desired Oxazolopyridine

This is one of the most common challenges in synthetic chemistry. A systematic approach to troubleshooting is essential.

Decision-Making Flowchart for Low Yield

low_yield start Low or No Yield Observed catalyst_check Is the Catalyst System Active? start->catalyst_check conditions_check Are the Reaction Conditions Optimal? start->conditions_check substrate_check Is the Starting Material Viable? start->substrate_check side_reactions Are Side Reactions Occurring? start->side_reactions catalyst_source Verify Catalyst/Pre-catalyst Integrity (e.g., oxidation of Pd(0)) catalyst_check->catalyst_source ligand_choice Screen Different Ligands (e.g., bulky, electron-rich phosphines for Pd) catalyst_check->ligand_choice base_compatibility Evaluate Base Strength and Solubility (e.g., strong non-nucleophilic vs. weaker bases) catalyst_check->base_compatibility temp_time Optimize Temperature and Reaction Time (e.g., incremental increase in temperature) conditions_check->temp_time solvent_effects Investigate Solvent Polarity and Solubility (e.g., polar aprotic solvents like DMF) conditions_check->solvent_effects sm_purity Confirm Starting Material Purity and Integrity (e.g., NMR, LC-MS) substrate_check->sm_purity decomposition Check for Substrate/Product Decomposition (e.g., TLC or LC-MS analysis over time) substrate_check->decomposition hydrodehalogenation Identify Hydrodehalogenation Byproduct side_reactions->hydrodehalogenation homocoupling Identify Homocoupling Byproducts side_reactions->homocoupling solution_catalyst Use a reliable pre-catalyst. Consider a pre-activation step. catalyst_source->solution_catalyst solution_ligand Consult ligand selection guides based on substrate. ligand_choice->solution_ligand solution_base Match base to functional group tolerance. base_compatibility->solution_base solution_conditions Microwave irradiation can sometimes improve kinetics. temp_time->solution_conditions solution_solvent Ensure all components are soluble at reaction temperature. solvent_effects->solution_solvent solution_sm Purify starting materials before use. sm_purity->solution_sm decomposition->solution_sm solution_side_reactions Adjust catalyst/ligand ratio and temperature. hydrodehalogenation->solution_side_reactions homocoupling->solution_side_reactions

Caption: A flowchart for troubleshooting low yields in oxazolopyridine synthesis.

Potential Causes and Solutions:

  • Inactive Catalyst: The active form of the catalyst, often a Pd(0) species, may not be forming efficiently.

    • Solution: Ensure you are using a reliable precatalyst. If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrate can be beneficial. For copper-catalyzed reactions, ensure the copper salt is of high purity.

  • Inappropriate Ligand Choice: The ligand is crucial for facilitating the intramolecular cyclization.

    • Solution: For palladium-catalyzed reactions, screen a panel of bulky, electron-rich phosphine ligands. For copper-catalyzed C-O bond formation, bidentate ligands are often essential for good yields.[2]

  • Incorrect Base Selection: The base can influence the rate of the reaction and may cause decomposition of starting materials if too strong or incompatible.

    • Solution: For base-sensitive functional groups, consider using weaker bases such as Cs₂CO₃ or K₃PO₄, potentially at higher temperatures.

  • Sub-optimal Reaction Conditions: Temperature and solvent play a significant role.

    • Solution: Incrementally increase the reaction temperature. Microwave irradiation can sometimes accelerate the cyclization kinetics and reduce side reactions.[4] Ensure your solvent can fully dissolve the starting materials at the reaction temperature; polar aprotic solvents like DMF can be effective.[4]

  • Starting Material Impurity or Decomposition: Impurities in the starting material can poison the catalyst. The starting material or product may also be unstable under the reaction conditions.

    • Solution: Verify the purity of your starting materials using techniques like NMR and LC-MS. Monitor the reaction over time to check for the disappearance of starting material and the appearance of the product versus decomposition products.

Problem 2: Formation of Side Products

The appearance of unexpected products can complicate purification and lower the yield of the desired oxazolopyridine.

  • Hydrodehalogenation: If your synthesis involves a precursor with a halide, you may observe the replacement of the halide with a hydrogen atom.

    • Cause: This can be promoted by certain catalyst systems and the presence of water or other protic sources.

    • Solution: Ensure anhydrous conditions. Optimizing the catalyst loading and reaction temperature can also minimize this side reaction.

  • Homocoupling: Dimerization of the starting material can occur.

    • Cause: This can be favored under certain reaction conditions.

    • Solution: Adjusting the catalyst-to-ligand ratio and lowering the reaction temperature can often mitigate homocoupling.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better for intramolecular C-O bond formation to synthesize oxazolopyridines: Palladium or Copper?

A1: Both palladium and copper catalysts are effective for intramolecular C-O bond formation. Copper-catalyzed systems are often reported to be general and efficient for the synthesis of oxazolo[5,4-b]pyridines and oxazolo[4,5-b]pyridines.[3] However, palladium catalysis can also be highly effective, especially in one-pot domino reactions.[2] The optimal choice will depend on the specific substrate and the desired reaction conditions. It is often beneficial to screen both types of catalysts.

Q2: My intramolecular cyclization to form the oxazolopyridine is slow. How can I accelerate it?

A2: To accelerate a slow cyclization, you can try several strategies:

  • Increase Temperature: This is often the most straightforward approach.

  • Microwave Irradiation: This can significantly reduce reaction times.[4]

  • Screen Catalysts and Ligands: A more active catalyst system can dramatically increase the reaction rate.

  • Change Solvent: A more polar solvent may accelerate the reaction.

Q3: I am attempting a one-pot synthesis of an oxazolopyridine involving both a C-N and a C-O bond formation. What are the key considerations?

A3: One-pot syntheses are efficient but require careful planning. Key considerations include:

  • Catalyst Compatibility: The chosen catalyst must be effective for both bond-forming steps. Palladium catalysts with bidentate ligands like XantPhos have been shown to be effective in such domino reactions.[2]

  • Reaction Conditions: The temperature, base, and solvent must be suitable for all steps of the sequence.

  • Reagent Addition: The order and rate of reagent addition can be critical to avoid unwanted side reactions.

Q4: How can I purify my synthesized oxazolopyridine product effectively?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. In some cases, if the product is a solid, recrystallization may be an effective purification method.

Part 4: Experimental Protocols

Protocol 1: Copper-Catalyzed Intramolecular C-O Coupling for the Synthesis of 2-Aryl-oxazolo[5,4-b]pyridines

This protocol is adapted from a general and efficient method for the synthesis of 2-substituted oxazolopyridines.[3]

Catalytic Cycle for Intramolecular C-O Coupling

catalytic_cycle A Cu(I) Catalyst B Oxidative Addition A->B Precursor C Intramolecular Coordination B->C D Reductive Elimination C->D D->A Product Release E Product (Oxazolopyridine) D->E F Precursor (e.g., N-(3-bromo-2-pyridinyl)benzamide) F->B

Caption: A simplified catalytic cycle for copper-catalyzed intramolecular C-O bond formation.

Materials:

  • N-(3-bromo-2-pyridinyl)benzamide derivative (1.0 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous DMF (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In an oven-dried reaction vial, combine the N-(3-bromo-2-pyridinyl)benzamide derivative, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Place the vial in a preheated oil bath or heating block at 120 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
CuI / 1,10-PhenanthrolineK₂CO₃DMF120Good to Excellent[3]
Pd(OAc)₂ / XantPhosCs₂CO₃Toluene110Variable[2]

References

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). Heterocycles, 55(3), 563. [Link]

  • Palladium-Catalyzed One-Pot Synthesis of Oxazolopyrazines by Heteroannulation. (2014). Synfacts, 10(07), 0716. [Link]

  • Mansoori, A., & Javid, M. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. Journal of Synthetic Chemistry, 2(3), 202-213. [Link]

  • Gallo, M. N. C., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7. [Link]

  • Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. (2016). European Journal of Medicinal Chemistry, 123, 343-353. [Link]

  • Synthesis of 1,2,3-triazolopyridines 243 by (a) oxidative cyclization... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Dunn, P. J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Organic Process Research & Development, 17(11), 1438-1450. [Link]

  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2020). Beilstein Journal of Organic Chemistry, 16, 1245-1253. [Link]

  • Palladium-Catalyzed Triazolopyridine Synthesis. (2013). Organic Syntheses, 90, 287. [Link]

  • Sharma, M., & Biegasiewicz, K. F. (2026). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]

  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. (2026). ChemRxiv. [Link]

  • Synthesis of cis-fused-oxazolo/oxazino-isoquinolinones via photocascade reaction. (2020). Organic & Biomolecular Chemistry, 18(4), 629-633. [Link]

  • Oxazolo[3,2-a]pyridine. A new structural scaffold for the reversal of multi-drug resistance in Leishmania. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6272-6275. [Link]

  • I2-Catalyzed C-O Bond Formation and Dehydrogenation: Facile Synthesis of Oxazolines and Oxazoles Controlled by Bases. (2015). Organic Letters, 17(15), 3914-3917. [Link]

  • I2-Catalyzed C-O Bond Formation and Dehydrogenation: Facile Synthesis of Oxazolines and Oxazoles Controlled by Bases. (2015). Organic Letters, 17(15), 3914-3917. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(1), 104427. [Link]

  • Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry & Chemical Technology, 4(25), 15. [Link]

Sources

Troubleshooting

Addressing stability issues of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine in solution

Technical Support Center: 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine Welcome to the technical support guide for 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine. This resource is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Welcome to the technical support guide for 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability challenges encountered when working with this molecule in solution. Our approach is rooted in predictive analysis based on the compound's structural motifs, providing you with robust strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: I'm observing a loss of compound potency or concentration in my stock solution over time. What are the likely causes?

Answer:

Loss of potency for a molecule like 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine in solution is typically attributed to chemical degradation. Based on its structure, there are two primary, high-probability degradation pathways: hydrolysis and oxidation.

  • Hydrolytic Degradation: The oxazolo[4,5-b]pyridine core contains an oxazole ring, which can be susceptible to hydrolysis, particularly under non-neutral pH conditions (acidic or basic). This process involves the cleavage of the oxazole ring, leading to the formation of inactive degradation products.[1][2]

  • Oxidative Degradation: The phenylamine (aniline) moiety is known to be susceptible to oxidation.[3][4] This can be initiated by dissolved atmospheric oxygen, trace metal ion contaminants, or exposure to light (photo-oxidation). Oxidation of the amine can lead to colored impurities and a significant loss of the parent compound.[5]

To diagnose the specific cause, a systematic approach is required. We recommend initiating a forced degradation study, which is a cornerstone of pharmaceutical development for identifying degradation pathways and developing stability-indicating methods.[6][7]

Issue 2: How can I definitively determine if hydrolysis or oxidation is degrading my compound?

Answer:

A forced degradation study is the most direct way to identify the degradation pathway.[8][9] This involves subjecting your compound to a range of controlled, stressful conditions to accelerate degradation and identify the resulting products. This knowledge is crucial for developing appropriate storage and handling protocols.[7]

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose Aliquots oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose Aliquots photo Photostability (ICH Q1B light exposure) prep->photo Expose Aliquots thermal Thermal Stress (60°C, protected from light) prep->thermal Expose Aliquots hplc Analyze by Stability-Indicating HPLC-UV/MS Method acid->hplc Time Points (e.g., 0, 2, 8, 24h) base->hplc Time Points (e.g., 0, 2, 8, 24h) oxid->hplc Time Points (e.g., 0, 2, 8, 24h) photo->hplc Time Points (e.g., 0, 2, 8, 24h) thermal->hplc Time Points (e.g., 0, 2, 8, 24h) data Identify Degradation Peaks Quantify % Loss of Parent hplc->data Compare Chromatograms control Unstressed Control Sample control->hplc Time Points (e.g., 0, 2, 8, 24h)

Caption: Workflow for a Forced Degradation Study.

  • Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent like acetonitrile (ACN) or methanol (MeOH).

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition. The goal is to achieve 5-20% degradation to ensure the formation of primary degradants without over-stressing the molecule.[8][10]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines. Include a dark control wrapped in foil.

    • Thermal Stress: Incubate at 60°C, protected from light.

  • Time Points: Collect samples from each condition and a control (unstressed) sample at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method.[11][12] A gradient reversed-phase HPLC method with UV and Mass Spectrometry (MS) detection is ideal.[12][13]

    • Interpretation:

      • Significant degradation in the acid/base vials points to hydrolysis .

      • Significant degradation in the H₂O₂ vial points to oxidation .

      • Degradation only in the light-exposed vial indicates photodegradation .

Stress ConditionTypical Reagent/SettingTarget Degradation Mechanism
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temp.Targets acid-labile groups (e.g., oxazole ring).[1]
Base Hydrolysis 0.1 M - 1 M NaOH, elevated temp.Targets base-labile groups (e.g., oxazole ring, amides).[2]
Oxidation 3-30% H₂O₂, room temp.Simulates oxidative stress (e.g., on phenylamine).[14]
Photostability ICH Q1B light chamberAssesses light sensitivity of the chromophores.[15]
Thermal Elevated temp. (e.g., 60-80°C)Assesses intrinsic thermal stability.

Table 1: Summary of Forced Degradation Conditions.

Issue 3: My solution is turning yellow/brown. What does this indicate and how can I prevent it?

Answer:

The development of color in a solution that was initially colorless is a strong indicator of oxidative degradation . Phenylamine and its derivatives are known to form colored oxidation products.[5] This is often exacerbated by exposure to air and light.

  • Use High-Purity Solvents: Ensure solvents are fresh and of high purity (e.g., HPLC grade). Solvents can contain peroxide or metal ion impurities that catalyze oxidation.

  • Inert Atmosphere: When preparing and storing solutions, especially for long-term use, purge the solvent and the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Add Antioxidants: For bulk solutions or in formulations, the addition of a small amount of an antioxidant can be highly effective.[16][17]

    • Recommended Antioxidants: Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are common choices for organic solutions. They act as radical scavengers, terminating the chain reactions of oxidation.[18] A typical starting concentration is 0.01-0.1% (w/v).

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[19] The aromatic and heterocyclic rings in the molecule are likely to absorb UV light, which can initiate degradation.[15]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.

Discoloration Prevention start Solution Discoloring (Yellow/Brown)? check_light Is solution exposed to light? start->check_light protect_light Store in Amber Vials or Wrap in Foil check_light->protect_light Yes check_air Is solution exposed to air? check_light->check_air No protect_light->check_air purge_gas Purge with N₂ or Argon check_air->purge_gas Yes check_purity Are solvents high purity? check_air->check_purity No add_antioxidant Consider Adding Antioxidant (e.g., BHT, 0.01%) purge_gas->add_antioxidant add_antioxidant->check_purity use_fresh_solvent Use Fresh, HPLC-Grade Solvents check_purity->use_fresh_solvent No end Problem Mitigated check_purity->end Yes use_fresh_solvent->end

Caption: Decision tree for troubleshooting solution discoloration.

Issue 4: What are the optimal storage conditions for stock solutions of this compound?

Answer:

Based on the potential for hydrolysis, oxidation, and photolysis, we recommend a multi-faceted approach to storage to maximize the shelf-life of your solutions.

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Frozen)Slows down all chemical reaction rates, including hydrolysis and oxidation.
Solvent Aprotic, High-Purity (e.g., DMSO, ACN)Avoids protic solvents like water or methanol for long-term storage to minimize hydrolysis. DMSO is an excellent choice for long-term frozen stocks.
pH (if aqueous) Buffered at pH 6-7The oxazole ring is most stable at neutral pH. Use a non-reactive buffer like phosphate buffer if an aqueous environment is necessary.[20][21]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.[17]
Light Exposure Protected from Light (Amber Vials)Prevents photodegradation.[15]

Table 2: Recommended Storage Conditions for Stock Solutions.

Best Practice Protocol for Long-Term Storage:

  • Dissolve the compound in anhydrous, high-purity DMSO to a high concentration (e.g., 10-50 mM).

  • Aliquot the stock solution into single-use volumes in amber, screw-cap vials.

  • Purge the headspace of each vial with argon or nitrogen gas before sealing tightly.

  • Store the vials at -20°C or -80°C.

  • When needed, thaw a single aliquot, use it for the experiment, and discard any remainder. Avoid repeated freeze-thaw cycles.

By following these guidelines, you can significantly enhance the stability and reliability of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine in your experimental workflows.

References

  • PubMed. (2013, June 15).
  • Pharmaceutical Technology. (2026, February 13).
  • Development of forced degradation and stability indic
  • A practical guide to forced degradation and stability studies for drug substances.
  • PMC. (2021, March 27). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review.
  • ICH Guidelines. (2025, November 5).
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • SK pharmteco.
  • IRJPMS.
  • Journal of Applied Pharmaceutical Science.
  • IJPPR. (2023, February 28).
  • ResearchGate. Degree of photodegradation versus irradiation time (expressed as relative absorbance changes) of heterocyclic compounds (a) and chitosan samples (b) in solution.
  • ResearchGate. (2025, August 6).
  • Excedr. (2023, February 7).
  • Wikipedia. Diphenylamine.
  • MSE Supplies. (2025, September 2). The Role of Buffers in Biological and Chemical Experiments.
  • PMC.
  • The Chemistry Blog. (2020, April 1).
  • Chemistry LibreTexts. (2025, December 28). 10.5: Buffers.
  • Wikipedia. Buffer solution.
  • Journal of the Chemical Society (Resumed). The oxidation of derivatives of o-phenylenediamine. Part I. Isomeric phenazine pigments obtained by oxidation of 2-aminodiphenylamine hydrochloride.
  • TÜBİTAK Academic Journals. (1999, January 1). Biodegradation of Homocyclic and HeterocyclicAromatic Compounds byRhodopseudomonas palustris Strains.
  • ResearchGate.
  • PMC - NIH. (2019, December 24). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA).
  • Google Patents.
  • Macmillan Group. Oxazole.
  • The Journal of Organic Chemistry.
  • PMC.
  • PMC. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems.
  • MDPI.
  • LOCKSS.
  • MDPI. (2022, November 25).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • PMC.
  • PMC. Free radicals, antioxidants and functional foods: Impact on human health.

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

The following guide details the Structure-Activity Relationship (SAR) of 2-Methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenylamine (also referred to as 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-aniline). This analysis positions the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Structure-Activity Relationship (SAR) of 2-Methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenylamine (also referred to as 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-aniline). This analysis positions the molecule as a privileged scaffold in the development of kinase inhibitors (targeting GSK-3β, c-Kit) and antitrypanosomal agents (targeting Trypanosoma brucei).

Executive Summary & Therapeutic Context

2-Methyl-3-(oxazolo[4,5-b]pyridin-2-yl)phenylamine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its core utility lies in its ability to mimic the purine ring of ATP, making it a potent competitive inhibitor for kinases and related enzymes.

  • Primary Classification: ATP-competitive Kinase Inhibitor / Antitrypanosomal Agent.

  • Key Targets:

    • GSK-3β (Glycogen Synthase Kinase-3 beta): Implicated in inflammation, Alzheimer’s, and diabetes.

    • Trypanosoma brucei: The causative agent of Human African Trypanosomiasis (HAT).[1]

    • c-Kit/VEGFR: Tyrosine kinases involved in cancer cell proliferation.

  • Mechanism of Action: The oxazolopyridine core functions as a hinge-binder within the ATP-binding pocket, while the substituted phenylamine moiety extends into the hydrophobic back-pocket, determining selectivity.

Chemical Structure & SAR Analysis[1][2][3][4]

The molecule can be dissected into three critical pharmacophores: the Heterocyclic Core , the Linker/Aryl Group , and the Tail Substituents .

SAR Map: The "Ortho-Methyl" Strategy

SAR_Analysis Core Oxazolo[4,5-b]pyridine Core (Hinge Binder) Linker Direct C-C Bond (Rigid) Core->Linker Essential for Planarity Phenyl 3-Substituted Phenyl Ring (Scaffold) Linker->Phenyl MeGroup 2-Methyl Group (Conformational Lock) Phenyl->MeGroup Restricts rotation (Atropisomerism) Amine Free Amine (-NH2) (Solubility/Derivatization) Phenyl->Amine H-bond donor vector

Figure 1: Pharmacophore decomposition of the target molecule.

Detailed SAR Breakdown
RegionStructural FeatureBiological Impact & SAR Findings
Core Oxazolo[4,5-b]pyridine Critical. The pyridine nitrogen (N4) acts as a key H-bond acceptor for the kinase hinge region (e.g., Val135 in GSK-3β). Replacing this with a benzene ring (benzoxazole) often results in a 10–50 fold loss in potency due to the loss of this interaction.
Linker C2-Aryl Bond Stability. The direct C-C bond between the oxazole C2 and the phenyl ring provides metabolic stability compared to amide or ester linkers, which are prone to hydrolysis.
Phenyl Ring 3-Position Attachment Selectivity. Attaching the oxazole at the meta (3) position of the aniline (relative to the amine) creates a "bent" geometry that fits better into the ATP pocket than para (4) substitution for certain targets like T. brucei.
Substituent 2-Methyl Group Conformation. This is the "magic methyl" effect. By placing a methyl group ortho to the oxazole attachment, the molecule is forced into a non-planar conformation relative to the phenyl ring, often improving selectivity by filling a specific hydrophobic pocket (e.g., the Gatekeeper region).
Tail Free Amine (-NH2) Versatility. The free amine is rarely the endpoint. It serves as a handle for acylation. Converting this amine to a urea or amide typically increases potency into the nanomolar (nM) range by engaging the DFG-motif aspartate.

Comparative Performance Analysis

This section compares the 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine scaffold against standard clinical alternatives in the context of Kinase Inhibition and Antiparasitic Activity .

Table 1: Performance vs. Standard Inhibitors
FeatureTarget Molecule (Scaffold) Sunitinib (Kinase Std) Suramin (HAT Std)
Primary Target GSK-3β / T. bruceiVEGFR / PDGFRT. brucei (surface proteins)
IC50 / MIC 90 - 200 nM (Optimized derivative)10 - 50 nM~1 µM
CNS Penetration High (Lipophilic, low MW)Low (P-gp substrate)Very Low (Does not cross BBB)
Oral Bioavailability Good (>50% in rodent models)ModeratePoor (IV only)
Toxicity Moderate (CYP inhibition risk)High (Cardiotoxicity)High (Nephrotoxicity)
Synthetic Cost Low (3-4 step synthesis)HighMedium

Key Insight: While Sunitinib is more potent for VEGFR, the Oxazolo[4,5-b]pyridine scaffold offers superior CNS penetration , making it a better starting point for neurodegenerative diseases (Alzheimer's via GSK-3β) or Stage 2 Sleeping Sickness (CNS stage).

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended. These are designed to be self-validating with positive controls.

Protocol A: In Vitro Kinase Inhibition Assay (GSK-3β)

Purpose: To determine the IC50 of the compound against GSK-3β.

  • Reagents: Recombinant human GSK-3β, Biotinylated peptide substrate (e.g., GSM peptide), ATP (10 µM), and detection reagents (e.g., HTRF or ADP-Glo).

  • Preparation: Dissolve 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine in 100% DMSO to 10 mM. Serial dilute (1:3) to create a 10-point dose-response curve.

  • Reaction:

    • Mix Enzyme (0.5 nM final) + Peptide (1 µM) + Compound in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Initiate reaction with ATP. Incubate for 60 min at 25°C.

  • Detection: Add stop solution/detection reagent. Read fluorescence or luminescence.[2]

  • Validation:

    • Z' Factor: Must be > 0.5.

    • Control: Staurosporine (IC50 ~10-20 nM) must be included as a reference.

Protocol B: Chemical Synthesis Workflow

Purpose: To synthesize the core scaffold for SAR expansion.

Synthesis_Workflow Step1 Step 1: Condensation 2-Amino-3-hydroxypyridine + 2-Methyl-3-nitrobenzoic acid (PPA, 180°C, 4h) Step2 Step 2: Cyclization Formation of Oxazolo[4,5-b]pyridine core Step1->Step2 Dehydration Step3 Step 3: Reduction Nitro group -> Amine (H2, Pd/C or SnCl2/EtOH) Step2->Step3 Isolation Step4 Final Product 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine Step3->Step4 Purification

Figure 2: General synthetic route to the target scaffold.

Mechanism of Action (Signaling Pathway)

The compound acts primarily by blocking the ATP-binding site of the target kinase, preventing phosphorylation of downstream substrates. In the context of GSK-3β , this prevents the hyperphosphorylation of Tau protein (Alzheimer's) or the degradation of β-catenin (Wnt signaling).

MOA_Pathway Compound 2-Methyl-3-oxazolo[4,5-b]pyridin... (Inhibitor) GSK3 GSK-3β Enzyme Compound->GSK3 Competes with ATP (Ki < 100 nM) Outcome Therapeutic Effect: Reduced Inflammation / Neuroprotection Compound->Outcome Result ATP ATP ATP->GSK3 Blocked Substrate Substrate (e.g., Tau / Glycogen Synthase) GSK3->Substrate Phosphorylation Phos_Substrate Phosphorylated Substrate (Pathological/Inactive) Substrate->Phos_Substrate Inhibited

Figure 3: Mechanism of Action for GSK-3β inhibition.

References

  • Easmon, J. et al. (2006). "Synthesis and antitumor activity of 2-substituted oxazolo[4,5-b]pyridine derivatives." European Journal of Medicinal Chemistry.

  • Fink, R. et al. (2013). "3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei."[1] European Journal of Medicinal Chemistry.

  • Lindsley, C. W. et al. (2017). "Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors." Arch.[3][4] Pharm. (Weinheim).[3][4]

  • PubChem Compound Summary. "Oxazolo[4,5-b]pyridine." National Center for Biotechnology Information.

  • ChemDiv Catalog. "N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide."[5]

Sources

Comparative

Mass spectrometry analysis of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

A Comparative Guide to the Mass Spectrometric Analysis of N-(2-Methyloxazolo[4,5-b]pyridin-2-yl)aniline Executive Summary This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the an...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometric Analysis of N-(2-Methyloxazolo[4,5-b]pyridin-2-yl)aniline

Executive Summary

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of N-(2-methyloxazolo[4,5-b]pyridin-2-yl)aniline (Molecular Formula: C₁₃H₁₁N₃O, Molecular Weight: 225.25 g/mol )[1][2]. The oxazolo[4,5-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives showing potential as inhibitors of nitric oxide synthases (NOS) and as antimicrobial agents[3][4]. Accurate and robust analytical techniques are therefore paramount for the characterization, identification, and quantification of new analogues in research and development settings.

This document, intended for researchers, scientists, and drug development professionals, details and contrasts two primary mass spectrometric approaches: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We will delve into the theoretical fragmentation patterns, provide detailed experimental protocols, and present a comparative analysis of their performance. The objective is to equip the reader with the necessary insights to select the most appropriate analytical strategy based on their specific research goals, whether for structural elucidation of pure compounds or for sensitive quantification in complex biological matrices.

Introduction: The Analyte and the Rationale for Mass Spectrometry

N-(2-Methyloxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound featuring a fused oxazolopyridine ring system linked to a phenylamine moiety. The structural integrity and purity of such molecules are critical for their intended applications. Mass spectrometry is an indispensable tool in this context, offering unparalleled sensitivity and specificity for:

  • Identity Confirmation: Verifying the molecular weight of the synthesized compound.

  • Structural Elucidation: Determining the chemical structure through the analysis of fragmentation patterns.

  • Purity Assessment: Identifying and characterizing impurities and degradation products.

  • Quantification: Measuring the concentration of the analyte in various samples, from reaction mixtures to biological fluids.

The choice of mass spectrometric technique is dictated by the analyte's physicochemical properties and the analytical question at hand. This guide will explore the two most relevant platforms for this class of compounds.

Theoretical Fragmentation Pathways

Understanding the likely fragmentation patterns of N-(2-Methyloxazolo[4,5-b]pyridin-2-yl)aniline is crucial for interpreting mass spectra and confirming its identity. Based on studies of related oxazolopyridine and aromatic amine structures, we can predict the primary fragmentation routes under ionization[5][6][7].

Under energetic Electron Ionization (EI), the molecular ion (M⁺˙) at m/z 225 is expected to undergo several characteristic cleavages. The fused oxazolopyridine ring system is known to exhibit competitive losses of carbon monoxide (CO) and methyl cyanide (CH₃CN)[5]. Additionally, cleavage of the C-N bond linking the heterocyclic system to the phenylamine group is a probable pathway.

G M [M]⁺˙ m/z 225 F1 [M - CO]⁺˙ m/z 197 M->F1 - CO F2 [M - CH₃CN]⁺˙ m/z 184 M->F2 - CH₃CN F3 [C₇H₆N₂O]⁺ m/z 146 M->F3 - C₆H₅NH F4 [C₆H₅NH]⁺˙ m/z 92 M->F4 - C₇H₅N₂O

Caption: Predicted EI fragmentation pathway for N-(2-Methyloxazolo[4,5-b]pyridin-2-yl)aniline.

Comparative Experimental Methodologies

We will compare two gold-standard techniques: GC-EI-MS for robust identification of pure substances and LC-ESI-MS/MS for high-sensitivity analysis suitable for complex mixtures.

Technique 1: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

Rationale: GC-MS is an ideal technique for the analysis of thermally stable and volatile compounds. The 70 eV Electron Ionization (EI) method produces consistent and complex fragmentation patterns that serve as a reliable "fingerprint" for compound identification and can be compared against spectral libraries. This makes it an excellent choice for purity confirmation and quality control of the synthesized N-(2-Methyloxazolo[4,5-b]pyridin-2-yl)aniline.

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of high-purity methanol or ethyl acetate.

  • GC System:

    • Injection: 1 µL of the sample is injected in splitless mode.

    • Inlet Temperature: 275 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[7].

    • Column: A 30 m x 0.25 mm x 0.25 µm capillary column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes[7].

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 50 to 550[7].

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Volatility Separation IonSource EI Source (70 eV) Column->IonSource MassAnalyzer Quadrupole Analyzer IonSource->MassAnalyzer Fragmentation Detector Detector MassAnalyzer->Detector m/z Sorting DataSystem DataSystem Detector->DataSystem Spectrum Sample Sample Sample->Injector

Caption: Workflow for GC-EI-MS analysis.

Technique 2: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Rationale: LC-MS/MS is the premier technique for analyzing compounds in complex matrices and for applications requiring high sensitivity and selectivity, such as pharmacokinetic and metabolism studies. Electrospray ionization (ESI) is a "soft" ionization method that typically keeps the molecule intact, producing a protonated molecular ion ([M+H]⁺). This precursor ion can then be isolated and fragmented in a collision cell to generate product ions, a process known as tandem mass spectrometry (MS/MS). This allows for highly specific detection in a mode called Multiple Reaction Monitoring (MRM).

Experimental Protocol:

  • Sample Preparation: Dissolve the analyte in the initial mobile phase composition (e.g., 95% A: 5% B) to a concentration of 1 µg/mL.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[8].

    • Mobile Phase A: 0.1% formic acid in deionized water[8].

    • Mobile Phase B: 0.1% formic acid in acetonitrile[8].

    • Flow Rate: 400 µL/min[8].

    • Gradient: Start with 5% B, hold for 1 min; ramp to 95% B over 5 min; hold for 2 min; return to 5% B and equilibrate for 2 min.

    • Injection Volume: 2 µL.

  • MS/MS System:

    • Ionization Mode: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C[9].

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 226.

    • Collision Gas: Argon.

    • Collision Energy: Optimize for the most abundant and specific product ions (e.g., scan collision energies from 10-40 eV).

    • Product Ion Scanning: Scan for fragments generated from the m/z 226 precursor.

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Injector Injector Column Column Injector->Column Polarity Separation IonSource ESI Source Column->IonSource Q1 Q1: Precursor Selection (m/z 226) IonSource->Q1 Ionization Q2 q2: Collision Cell (CID) Q1->Q2 Q3 Q3: Product Ion Scanning Q2->Q3 Fragmentation Detector Detector Q3->Detector DataSystem DataSystem Detector->DataSystem Chromatogram/ Spectrum Sample Sample Sample->Injector

Caption: Workflow for LC-ESI-MS/MS analysis.

Comparative Data Analysis

The data obtained from each technique provide different but complementary information.

Table 1: Predicted Mass Spectral Data Summary

TechniqueParent Ion (m/z)Key Fragment Ions (m/z)Ionization Principle
GC-EI-MS 225 ([M]⁺˙)197, 184, 146, 92Hard (Electron Impact)
LC-ESI-MS/MS 226 ([M+H]⁺)Dependent on collision energySoft (Proton Transfer)

Discussion of Expected Results:

  • GC-EI-MS: The resulting spectrum is expected to be rich in fragments, providing high confidence in structural confirmation. The molecular ion at m/z 225 may be of low to moderate intensity. The key fragments corresponding to the loss of CO (m/z 197) and CH₃CN (m/z 184) would be strong indicators of the oxazolopyridine core[5].

  • LC-ESI-MS/MS: In contrast, the initial ESI scan (MS1) will show a dominant peak at m/z 226, corresponding to the protonated molecule. This is ideal for confirming the molecular weight. The subsequent MS/MS scan on the m/z 226 precursor will yield product ions. These fragments, generated under controlled collision-induced dissociation (CID), are often simpler than EI fragments but are highly specific and can be used to build a sensitive and selective quantification method (MRM).

Table 2: Comparison of Analytical Performance Characteristics

ParameterGC-EI-MSLC-ESI-MS/MSRationale / Application
Selectivity Moderate to HighVery HighMS/MS (MRM) is superior for isolating the analyte signal from background noise in complex samples.
Sensitivity Good (ng range)Excellent (pg to fg range)ESI is highly efficient, and MRM reduces noise, enabling much lower detection limits.
Primary Use Identity Confirmation, PurityQuantification, Metabolite IDBest for pure sample characterization vs. trace-level analysis in biological matrices.
Matrix Effects LowHighESI is prone to ion suppression or enhancement from co-eluting matrix components, requiring careful method development.
Throughput ModerateHighModern UPLC systems coupled with MS/MS allow for very rapid analysis times (2-5 minutes per sample).
Library Matching Yes (NIST, Wiley)No (requires reference standard)EI spectra are standardized and library-searchable, aiding in the identification of unknowns.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of N-(2-Methyloxazolo[4,5-b]pyridin-2-yl)aniline, but their strengths are applied in different stages of the research and development pipeline.

  • Recommendation for Structural Confirmation and Purity: For definitive structural confirmation and routine purity checks of the synthesized compound, GC-EI-MS is the recommended technique. Its standardized ionization produces rich, reproducible fragmentation patterns that can be used for unambiguous identification.

  • Recommendation for Quantification and In-Vitro/In-Vivo Studies: For any application requiring the measurement of N-(2-Methyloxazolo[4,5-b]pyridin-2-yl)aniline in complex biological matrices (e.g., plasma, urine, cell lysates), LC-ESI-MS/MS is the unequivocal method of choice. Its superior sensitivity, selectivity, and high throughput are essential for pharmacokinetic, drug metabolism, and other bioanalytical studies.

By understanding the principles and performance characteristics of each method, researchers can confidently select the optimal analytical strategy to advance their scientific objectives.

References

  • Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. ResearchGate. [Link]

  • A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... ResearchGate. [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. [Link]

  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]

  • Oxazolo[4,5-b]pyridin-2(3H)-one. Pharmaffiliates. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

Sources

Validation

A Comparative Guide to the Biological Activities of Oxazolo[4,5-b]pyridine and Oxazolo[5,4-b]pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isomeric Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the exploration of privileged heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of privileged heterocyclic scaffolds is a cornerstone of identifying novel therapeutic agents. Among these, the oxazolopyridines, bioisosteres of purines, have garnered significant attention due to their diverse and potent biological activities. The seemingly subtle shift in the fusion of the oxazole and pyridine rings, giving rise to isomers such as oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine, can lead to profound differences in their three-dimensional shape, electronic properties, and, consequently, their interactions with biological targets. This guide provides a comprehensive, data-supported comparison of the biological activities of these two key isomers, offering insights into their therapeutic potential and guiding future drug design efforts.

The oxazolo[4,5-b]pyridine core is a key feature in molecules designed as kinase inhibitors and agents targeting the central nervous system, where its structure is amenable to creating high-affinity interactions with enzyme active sites.[1] Conversely, the oxazolo[5,4-b]pyridine scaffold has also been explored for a range of therapeutic applications, including cancer treatment.[2] Understanding the nuances of how the isomeric arrangement influences biological activity is paramount for the rational design of next-generation therapeutics.

Structural and Synthetic Overview

The fundamental difference between oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine lies in the arrangement of the nitrogen and oxygen atoms within the fused ring system. This seemingly minor alteration has significant implications for the molecule's polarity, hydrogen bonding capacity, and overall conformation, which in turn dictates its binding affinity and selectivity for various biological targets.

Oxazolo[4,5-b]pyridine is synthesized through several established routes, a common method being the condensation of 2-amino-3-hydroxypyridine with various reagents such as orthoesters or thioimidates.[3] This precursor provides a straightforward entry to a wide array of 2-substituted derivatives.

Oxazolo[5,4-b]pyridine synthesis often commences from 3-aminopyridin-2(1H)-ones. For instance, the aminolysis of diethyl oxalate with these pyridinones, followed by intramolecular cyclization facilitated by reagents like phosphorus oxychloride, yields the desired oxazolo[5,4-b]pyridine core.[4]

The choice of synthetic strategy is crucial as it dictates the accessible points for diversification and the introduction of various pharmacophoric features, ultimately influencing the biological activity of the resulting compounds.

Comparative Analysis of Biological Activities

While a direct head-to-head comparison of the same derivatives of both isomers under identical experimental conditions is limited in the current literature, a comparative analysis of their reported biological activities reveals distinct and overlapping therapeutic potential.

Anticancer Activity

Both scaffolds have been extensively investigated for their potential as anticancer agents, with derivatives showing activity against a range of cancer cell lines.

Oxazolo[4,5-b]pyridine Derivatives:

Derivatives of this scaffold have demonstrated significant potential in oncology. For instance, certain 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine hybrids have shown potent antitumor activities against glioblastoma cell lines, with some compounds exhibiting IC50 values significantly lower than the standard drug temozolomide.[5] The mechanism of action for some of these derivatives involves the induction of apoptosis.[5] Furthermore, triazole-substituted oxazolo[4,5-b]pyridines have displayed promising anticancer activities against prostate, lung, and breast cancer cell lines.[1]

Table 1: Anticancer Activity of Selected Oxazolo[4,5-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5a C6 (Glioblastoma)2.17 ± 1.17[5]
5l C6 (Glioblastoma)6.24 ± 0.59[5]
5p C6 (Glioblastoma)2.93 ± 1.12[5]
18a PC3 (Prostate)-[1]
18b A549 (Lung)-[1]
18c MCF-7 (Breast)-[1]

Note: Specific IC50 values for compounds 18a-c were not provided in the source, but they were reported to have promising activity.

Oxazolo[5,4-b]pyridine Derivatives:

The oxazolo[5,4-b]pyridine scaffold has also been a fruitful area of investigation for anticancer therapeutics. For instance, certain sulfonamide isoxazolo[5,4-b]pyridine derivatives have shown inhibitory activity against the MCF-7 breast carcinoma cell line.[4][6] It is important to note that this particular study investigated isoxazolo[5,4-b]pyridines, a closely related but distinct heterocyclic system. A comprehensive review of oxazolo[5,4-d]pyrimidines, another related scaffold, highlights their potential as anticancer agents, with some derivatives showing IC50 values in the micromolar range against various cancer cell lines.[7]

Table 2: Antiproliferative Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives

CompoundCancer Cell Line50% Inhibition Concentration (µg/mL)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) MCF-7 (Breast)152.56[4][6]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide (5) MCF-7 (Breast)161.08[4][6]

Expert Commentary: The available data suggests that the oxazolo[4,5-b]pyridine scaffold has been more extensively explored for its anticancer properties, with several derivatives demonstrating potent, low micromolar activity against various cancer cell lines. The oxazolo[5,4-b]pyridine scaffold also shows promise, though more research is needed to fully elucidate its potential and to allow for a more direct comparison. The differences in the reported activities may be attributable to the specific substitutions on the core scaffolds as much as the isomeric nature of the cores themselves.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for novel antibacterial agents, and both oxazolopyridine isomers have shown potential in this area.

Oxazolo[4,5-b]pyridine Derivatives:

A number of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antibacterial properties. Some of these compounds have demonstrated strong activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The proposed mechanism of action for some of these compounds is the inhibition of DNA gyrase.[1]

Table 3: Antibacterial Activity of Selected Oxazolo[4,5-b]pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Derivative 6 Mycobacterium tuberculosis H37Rv0.5[9]
Compound 4l Methicillin-resistant S. aureus1[1]
Compound 4l Vancomycin-resistant S. aureus1[1]
Various derivatives Mycobacterium tuberculosis H37Rv0.5 - 2.0[9]

Oxazolo[5,4-b]pyridine Derivatives:

Sulfonamide derivatives of isoxazolo[5,4-b]pyridine have been reported to possess antimicrobial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[4][6]

Table 4: Antibacterial Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives

CompoundBacterial StrainActivity at Dose (µg)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) Pseudomonas aeruginosa (ATCC 27853)Active at 125, 250, 500[4][6]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) Escherichia coli (ATCC 25922)Active at 125, 250, 500[4][6]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide (5) Pseudomonas aeruginosa (ATCC 27853)Active at 125, 250, 500[4][6]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide (5) Escherichia coli (ATCC 25922)Active at 125, 250, 500[4][6]

Expert Commentary: Both scaffolds serve as a foundation for the development of new antibacterial agents. The oxazolo[4,5-b]pyridine derivatives have shown particularly impressive activity against challenging pathogens like MRSA and Mycobacterium tuberculosis. The isoxazolo[5,4-b]pyridine derivatives have demonstrated activity against Gram-negative bacteria, which are notoriously difficult to treat. Further structure-activity relationship (SAR) studies are warranted for both isomers to optimize their antibacterial potency and spectrum of activity.

Enzyme Inhibition and Receptor Modulation

The isomeric nature of the oxazolopyridine core can significantly influence its interaction with specific enzymes and receptors.

Oxazolo[4,5-b]pyridine Derivatives:

This scaffold has been successfully utilized to develop potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in several signaling pathways implicated in inflammation and other diseases. Piperazine-linked oxazolo[4,5-b]pyridine derivatives have demonstrated GSK-3β inhibitory activity with IC50 values in the sub-micromolar range. Additionally, oxazolo[4,5-b]pyridines have been identified as novel activators of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase with beneficial effects on metabolism.

Table 5: Enzyme Inhibitory/Activating Activity of Selected Oxazolo[4,5-b]pyridine Derivatives

CompoundTargetActivityIC50/EC50 (µM)Reference
7d GSK-3βInhibition0.34
7e GSK-3βInhibition0.39
7g GSK-3βInhibition0.47
4g GSK-3βInhibition0.19[5]
Various derivatives SIRT1ActivationMore potent than resveratrol

Oxazolo[5,4-b]pyridine Derivatives:

While there is less specific data available for enzyme inhibition by oxazolo[5,4-b]pyridine derivatives in the provided search results, the broader class of oxazole-containing fused heterocycles has been shown to enhance JAK1 inhibitory activity when replacing an oxazolo[5,4-d]pyrimidine moiety.[7] This suggests that the oxazolo[5,4-b]pyridine scaffold could be a valuable component in the design of kinase inhibitors.

Expert Commentary: The oxazolo[4,5-b]pyridine scaffold has been more extensively validated as a source of potent enzyme modulators, particularly for GSK-3β and SIRT1. The subtle change in the ring fusion in the oxazolo[5,4-b]pyridine isomer likely alters the presentation of key pharmacophoric features, which could be exploited to achieve selectivity for different enzyme targets. Further screening of oxazolo[5,4-b]pyridine libraries against a panel of kinases and other enzymes is a promising avenue for future research.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13][14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12] The amount of formazan produced is proportional to the number of viable cells.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][15][16][17]

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[17]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).[15]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

In Vitro Kinase Assay for GSK-3β Inhibition

This assay measures the ability of a compound to inhibit the kinase activity of GSK-3β.[2][6][18][19][20]

Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, a specific GSK-3β substrate (e.g., a synthetic peptide), and the GSK-3β enzyme in a kinase assay buffer.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[6]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[6]

  • Signal Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as measuring the amount of ADP produced using a luminescent assay like ADP-Glo™.[6][19]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

SIRT1 Activation Assay

This assay measures the ability of a compound to enhance the deacetylase activity of SIRT1.[3][8][21][22][23]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and the test compound.

  • Reaction Initiation: Start the reaction by adding NAD+.[22]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[8]

  • Development: Add a developing solution that cleaves the deacetylated substrate, releasing a fluorescent group.[8]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. An increase in fluorescence compared to the control (no activator) indicates SIRT1 activation.

Visualizing Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_synthesis General Synthetic Pathways 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Oxazolo[4,5-b]pyridine Oxazolo[4,5-b]pyridine 2-Amino-3-hydroxypyridine->Oxazolo[4,5-b]pyridine Condensation Orthoesters/Thioimidates Orthoesters/Thioimidates Orthoesters/Thioimidates->Oxazolo[4,5-b]pyridine 3-Aminopyridin-2(1H)-one 3-Aminopyridin-2(1H)-one Intermediate Intermediate 3-Aminopyridin-2(1H)-one->Intermediate Aminolysis Diethyl oxalate Diethyl oxalate Diethyl oxalate->Intermediate POCl3 POCl3 Oxazolo[5,4-b]pyridine Oxazolo[5,4-b]pyridine POCl3->Oxazolo[5,4-b]pyridine Intermediate->Oxazolo[5,4-b]pyridine Cyclization

Caption: Synthetic pathways for oxazolopyridine isomers.

G cluster_workflow Biological Activity Screening Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Hit Identification Hit Identification Primary Screening->Hit Identification Data Analysis Secondary Assays Secondary Assays Hit Identification->Secondary Assays Confirmation & Selectivity Lead Optimization Lead Optimization Secondary Assays->Lead Optimization SAR Studies

Caption: General workflow for biological activity screening.

Conclusion and Future Directions

The comparative analysis of oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine isomers underscores the profound impact of structural isomerism on biological activity. While both scaffolds have demonstrated significant therapeutic potential, particularly in the realms of anticancer and antibacterial research, they appear to exhibit distinct pharmacological profiles. The oxazolo[4,5-b]pyridine core has been more extensively validated as a template for potent enzyme modulators and antibacterial agents against challenging pathogens. The oxazolo[5,4-b]pyridine scaffold, while also showing promise, warrants further investigation to fully delineate its structure-activity relationships and to identify its optimal therapeutic applications.

Future research should focus on the synthesis and parallel screening of derivatives of both isomers against a wide range of biological targets. Such direct comparative studies will provide a clearer understanding of the subtle structural features that govern target selectivity and potency. Furthermore, the application of computational modeling and structure-based drug design will be invaluable in predicting the binding modes of these isomers and in guiding the rational design of more effective and selective drug candidates. The continued exploration of these privileged scaffolds holds great promise for the discovery of novel therapeutics to address unmet medical needs.

References

Sources

Comparative

A Comparative Guide to Purity Validation of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine: TLC vs. HPLC

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic entities such as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic entities such as 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine, a compound of interest in drug discovery, rigorous purity assessment is paramount. Impurities, even in trace amounts, can introduce toxicity or alter the pharmacological profile of the final drug product. This guide provides an in-depth comparison of two fundamental chromatographic techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of this specific molecule, grounded in the principles of scientific integrity and regulatory compliance.

The Principle of Separation: A Tale of Two Chromatographies

At the heart of both TLC and HPLC lies the principle of differential partitioning. Analytes in a mixture are separated based on their relative affinities for a stationary phase and a mobile phase. However, the execution and capabilities of these two methods diverge significantly.

  • Thin-Layer Chromatography (TLC) operates on the principle of adsorption. A sample is spotted onto a plate coated with a thin layer of an adsorbent material (the stationary phase), typically silica gel. The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate via capillary action. Compounds with a higher affinity for the stationary phase move slower, while those more soluble in the mobile phase travel further, resulting in separation.[1] It is a simple, cost-effective, and rapid technique primarily used for qualitative analysis and monitoring the progress of chemical reactions.[1][2]

  • High-Performance Liquid Chromatography (HPLC) is a form of column chromatography that pumps a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase).[3] For a molecule like 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine, Reverse-Phase HPLC (RP-HPLC) is the most common approach. Here, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile).[4] The separation is based on the partitioning of the analyte between these two phases. HPLC's high resolving power and sensitivity make it the gold standard for the precise identification and quantification of impurities.[5][6]

Head-to-Head Comparison: TLC vs. HPLC for Purity Profiling

The choice between TLC and HPLC is dictated by the specific analytical objective, whether it's a quick check during synthesis or a rigorous quantitative assessment for regulatory submission.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Use Qualitative analysis, reaction monitoring, rapid screeningQuantitative analysis, impurity profiling, stability testing, quality control
Resolution Low to moderate[1]High to very high[7]
Sensitivity Low (µg to ng range); typical detection limit ~0.5%[5]High (ng to pg range); detection limits can be <0.01%[5]
Speed Fast (minutes per sample)[1]Moderate (minutes to an hour per sample)
Cost Low (minimal equipment and solvent usage)[2]High (significant investment in instrumentation, columns, and high-purity solvents)
Quantification Semi-quantitative (visual) or quantitative with a densitometerHighly accurate and precise quantification[7]
Throughput High (multiple samples can be run on a single plate)Moderate (typically one sample at a time, but autosamplers enable automation)

Experimental Workflow & Protocols

A robust analytical method is one that is clearly defined and reproducible. Below are the workflows and detailed protocols for analyzing 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine.

Thin-Layer Chromatography (TLC) Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (1 mg/mL in Dichloromethane) Spotting Spot Sample on Silica Gel 60 F254 Plate SamplePrep->Spotting MobilePhasePrep Mobile Phase Preparation (Toluene:Ethyl Acetate 8:2 v/v) ChamberSat Chamber Saturation MobilePhasePrep->ChamberSat Development Develop Plate ChamberSat->Development Spotting->Development Drying Dry Plate Development->Drying Visualization Visualize under UV Light (254 nm) Drying->Visualization Rf_Calc Calculate Rf Values Visualization->Rf_Calc

TLC Experimental Workflow Diagram.

Detailed TLC Protocol:

  • Stationary Phase: Use a pre-coated Silica Gel 60 F254 TLC plate.

  • Sample Preparation: Prepare a solution of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine at a concentration of approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

  • Mobile Phase: A mixture of Toluene and Ethyl Acetate (8:2 v/v) is a good starting point for aromatic amines.[8] The polarity can be adjusted to achieve optimal separation (an Rf value of 0.3-0.5 for the main spot).

  • Application: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate, approximately 1 cm from the bottom edge.

  • Development: Place the spotted plate in a developing chamber pre-saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the separated spots under a UV lamp at 254 nm. The aromatic nature of the compound and potential impurities should make them visible.

  • Analysis: Circle any visible spots. Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). The presence of multiple spots indicates impurities.

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (0.1 mg/mL in Mobile Phase) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Acetonitrile:Water with 0.1% Formic Acid) SystemEquil System Equilibration MobilePhasePrep->SystemEquil SystemEquil->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection DataAnalysis Data Analysis (Integration & Quantification) Detection->DataAnalysis

HPLC Experimental Workflow Diagram.

Detailed HPLC Protocol:

  • System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Stationary Phase: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a standard choice for this type of analyte.[9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • The use of an acidic modifier like formic acid helps to protonate the basic nitrogen atoms in the molecule, leading to sharper, more symmetrical peaks.[10]

  • Chromatographic Conditions:

    • Elution: Isocratic, e.g., 60% B, or a gradient elution for separating impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The output chromatogram will show peaks corresponding to the main compound and any impurities. The area under each peak is proportional to its concentration. Purity is typically calculated using an area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Method Validation: The Trustworthiness Pillar

For use in a regulated environment, any analytical method must be validated to prove it is fit for its intended purpose.[11][12] This is a formal process guided by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[13][14]

Validation Parameters according to ICH Q2(R2):

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15] For HPLC, this is demonstrated by sharp, well-resolved peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear regression should yield a correlation coefficient (R²) of >0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results obtained by the method to the true value.[13] It is often determined by spiking the sample with known amounts of impurities and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[11]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Comparative Validation Data (Hypothetical)

The following table summarizes the expected performance of a validated TLC-Densitometry method versus a validated HPLC method for the analysis of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine.

Validation ParameterTLC-DensitometryRP-HPLC
Specificity Moderate; potential for co-elution of similar impuritiesHigh; excellent resolution of closely related substances
Linearity (R²) ≥ 0.98≥ 0.999
Range 100 - 1000 ng/spot1 - 200 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5.0%< 1.5%[13]
LOD ~50 ng/spot~0.01% of nominal concentration
LOQ ~150 ng/spot~0.03% of nominal concentration

Conclusion and Recommendations

Both TLC and HPLC are valuable tools in the arsenal of the drug development professional, each with a distinct role in the purity validation of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine.

  • TLC is the ideal choice for rapid, qualitative assessments. It excels in monitoring the progress of a chemical synthesis, quickly screening for the presence of major impurities, and determining approximate separation conditions. Its low cost and high throughput make it an indispensable tool in the research and early development phases.[2]

  • HPLC is the unequivocal standard for quantitative purity determination. [6] Its superior resolution, sensitivity, and precision are mandatory for the accurate impurity profiling required for batch release, stability studies, and regulatory filings.[5] A fully validated HPLC method, as outlined by ICH guidelines, provides the documented evidence and high degree of assurance that the analytical procedure is suitable for its intended purpose, ensuring the quality and safety of the final pharmaceutical product.[12]

For researchers, scientists, and drug development professionals, the optimal strategy involves a synergistic use of both techniques: employing TLC for its speed and convenience in daily laboratory work, and relying on a robust, validated HPLC method for all final, critical purity assessments.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • Preprints.org. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Lupine Publishers. (2019, October 3). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Available from: [Link]

  • Hindawi. (2014, January 6). Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation. Available from: [Link]

  • Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. Available from: [Link]

  • ResearchGate. (n.d.). TLC of each of the 3 test molecules: (A) allyl phenylamine, (B).... Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. Available from: [Link]

  • PubMed. (1998, May). Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. Available from: [Link]

  • IIP Series. (n.d.). chromatographic techniques for pharmaceutical analysis. Available from: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

  • ResearchGate. (2021, September 3). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Available from: [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Thin Layer Chromatography of Aromatic Amines. Available from: [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Available from: [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Available from: [Link]

  • ResearchGate. (n.d.). Visualized TLC chromatogram of separated substances 4‐aminophenol,.... Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Compound purity analysis and HPLC data. Available from: [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

Sources

Validation

Benchmarking 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine against known pharmacophores

Topic: Benchmarking 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (Oxazolo-Pyridine Scaffold) against Known Pharmacophores Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (Oxazolo-Pyridine Scaffold) against Known Pharmacophores Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary & Pharmacophore Positioning

2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (CAS: 328907-88-6) represents a critical structural class of synthetic Sirtuin 1 (SIRT1) activators . Unlike first-generation natural products like Resveratrol, this oxazolo[4,5-b]pyridine scaffold was engineered to overcome poor bioavailability and low potency.

In the context of drug development, this molecule serves two primary roles:

  • Lead Pharmacophore: A representative of the "third-generation" small molecule SIRT1 activators (STACs) developed to bind the allosteric N-terminal activation domain.

  • Privileged Intermediate: A high-value building block for synthesizing urea- and amide-linked derivatives (e.g., SRT2104 analogs) with nanomolar potency.

This guide benchmarks the Oxazolo[4,5-b]pyridine class against the industry standards: Resveratrol (Natural Benchmark) and SRT1720 (Synthetic Benchmark), providing experimental protocols to validate genuine activation versus fluorescence artifacts.

Comparative Analysis: Performance Metrics

The following table benchmarks the oxazolo[4,5-b]pyridine scaffold (and its optimized derivatives) against established SIRT1 modulators.

Table 1: Pharmacological Benchmarking of SIRT1 Modulators

FeatureOxazolo[4,5-b]pyridine Class Resveratrol (Standard)SRT1720 (Synthetic Ref)EX-527 (Neg. Control)
Primary Mechanism Allosteric Activation (STAC)Allosteric Activation (Weak)Allosteric Activation (Potent)Active Site Inhibition
Potency (EC50) < 1.0 µM (Optimized)> 50 µM~0.16 µMIC50: 0.1 µM
Max Activation (Emax) 200–800% ~200%~700–800%N/A (Inhibitor)
Solubility Moderate to High (Pyridine N improves logP)Low (Poor bioavailability)Low (Requires formulation)Moderate
Substrate Specificity Broad (Native & Tagged)Narrow (Fluorophore-dependent artifact risk)Controversial (Substrate selective)Universal
Key Liability Potential Kinase Off-targets (e.g., Syk)Rapid Metabolism (Sulfation)Off-target promiscuityPathway Suppression

Expert Insight: The oxazolo[4,5-b]pyridine core offers a distinct advantage over the imidazo[1,2-b]thiazole core of SRT1720: the pyridine nitrogen provides a handle for protonation, improving aqueous solubility and pharmacokinetic profiles without sacrificing the planar geometry required for the hydrophobic allosteric pocket of SIRT1.

Mechanism of Action & Signaling Pathway

The oxazolo-pyridine activators function by binding to the SIRT1 N-terminal domain (STAC-binding domain) . This binding induces a conformational change that lowers the


 for the acetylated substrate and 

, effectively "locking" the enzyme in an active state.

Figure 1: SIRT1 Activation Pathway and Downstream Effects

SIRT1_Pathway STAC Oxazolo-Pyridine (Ligand) SIRT1_Active SIRT1 (Activated Complex) STAC->SIRT1_Active Allosteric Binding SIRT1_Inactive SIRT1 (Basal) SIRT1_Inactive->SIRT1_Active Activation Mitochondria Mitochondrial Biogenesis SIRT1_Active->Mitochondria Deacetylation of PGC1α Apoptosis Apoptosis (Suppression) SIRT1_Active->Apoptosis Deacetylation of p53 Metabolism Gluconeogenesis & Lipid Oxidation SIRT1_Active->Metabolism FOXO1/3 Regulation NAD NAD+ NAD->SIRT1_Active Ac_Substrate Ac-PGC1α / Ac-p53 Ac_Substrate->SIRT1_Active

Caption: Allosteric activation of SIRT1 by Oxazolo-pyridine ligands drives mitochondrial biogenesis and metabolic adaptation via PGC1α deacetylation.

Experimental Validation Protocols

To validate the activity of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine and its derivatives, you must distinguish between true activation and fluorescence artifacts (a common pitfall in STAC research).

Protocol A: Fluorometric SIRT1 Deacetylation Assay (High Throughput)

Use for initial screening, but validate positives with Protocol B.

  • Reagents: Recombinant human SIRT1 (0.5 units/well), Fluorogenic peptide substrate (e.g., Ac-p53-AMC or chemically distinct Z-MAL), NAD+ (500 µM).

  • Compound Prep: Dissolve 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).

  • Reaction:

    • Mix SIRT1 buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) with enzyme and compound.

    • Incubate 10 min at 25°C to allow allosteric binding.

    • Initiate reaction by adding NAD+ and Substrate.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm) kinetically for 30 mins.

  • Control: Run parallel wells with EX-527 (1 µM) to confirm signal is SIRT1-dependent.

Protocol B: Native Substrate Assay (HPLC/Mass Spec) – The "Gold Standard"

Mandatory for publication to rule out fluorophore-interaction artifacts.

  • Substrate: Use a native acetylated peptide (e.g., Ac-RHKK(Ac)LM-NH2 derived from p53) without a fluorophore tag.

  • Incubation: Incubate SIRT1, NAD+, and Compound (10 µM) for 60 mins at 37°C.

  • Quench: Stop reaction with 1% TFA/Acetonitrile.

  • Analysis: Inject onto C18 Reverse-Phase HPLC or LC-MS.

  • Quantification: Measure the peak area ratio of Deacetylated Product vs. Acetylated Substrate .

    • Success Criterion: >150% product formation relative to DMSO control confirms true activation.

Critical Analysis: Structural Causality

Why this scaffold? The "2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine" structure contains a critical biaryl twist .

  • Oxazolo[4,5-b]pyridine Core: Mimics the indole ring of tryptophan or the planar system of resveratrol but with higher electron deficiency, enhancing

    
     stacking interactions within the hydrophobic STAC-binding pocket (residues Ile223 and Ile227 of SIRT1).
    
  • Phenylamine Moiety: The amine group (-NH2) acts as a hydrogen bond donor. In optimized derivatives, this amine is often derivatized into a urea or amide linker to reach the "exit channel" of the enzyme, stabilizing the closed conformation.

  • 2-Methyl Steric Lock: The methyl group at the 2-position of the phenyl ring forces a specific torsion angle between the phenyl and oxazolopyridine rings. This pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty of binding.

Figure 2: Pharmacophore Logic

Pharmacophore Core Oxazolo[4,5-b]pyridine (Planar Scaffold) Target SIRT1 Hydrophobic Pocket (Ile223, Ile227) Core->Target Pi-Pi Stacking Linker Phenylamine (H-Bond Donor) Linker->Target H-Bonding Substituent 2-Methyl Group (Conformational Lock) Substituent->Linker Induces Twist

Caption: Structural logic of the scaffold. The 2-Methyl group restricts rotation, pre-organizing the pharmacophore for optimal pocket occupancy.

References
  • Vu, C. B., et al. (2009). "Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators." Bioorganic & Medicinal Chemistry Letters, 19(8), 2350-2353. Link

  • Milne, J. C., et al. (2007). "Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes." Nature, 450, 712-716. Link

  • Hubbard, B. P., et al. (2013). "Evidence for a common mechanism of SIRT1 regulation by allosteric activators." Science, 339(6124), 1216-1219. Link

  • Dai, H., et al. (2010). "SIRT1 activation by small molecules: kinetic and structural evidence for allosteric activation." Journal of Biological Chemistry, 285(43), 32695-32703. Link

  • BLDPharm. (n.d.). "Product Analysis: 2-Methyl-3-(oxazolo[4,5-b]pyridin-2-yl)aniline." Catalog Entry. Link

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

This document provides a detailed protocol for the safe handling and disposal of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine. As a novel or specialized research chemical, specific public domain safety and disposal...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine. As a novel or specialized research chemical, specific public domain safety and disposal data for this exact compound is limited. Therefore, this guide is synthesized from the chemical principles of its core structures—oxazolo[4,5-b]pyridine and phenylamine—and established best practices for hazardous waste management in a laboratory setting. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment.

Core Principle: Hazard-Informed Waste Management

The fundamental principle guiding the disposal of any research chemical is a conservative assessment of its potential hazards. Given the structural motifs present in 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine, a cautious approach is mandatory.

  • Aminopyridine/Phenylamine Moiety: The presence of the aminopyridine and phenylamine structures suggests significant biological activity and potential toxicity. Analogous compounds like 2-aminopyridine are known to be toxic if swallowed and harmful upon skin contact.[1][2][3] Furthermore, diphenylamine is classified as very toxic to aquatic life with long-lasting effects.[4] Therefore, we must presume the target compound presents similar human health and environmental hazards.

  • Nitrogen-Containing Heterocycle: This broad class of compounds is ubiquitous in pharmaceuticals and agrochemicals due to its biological activity.[5][6][7] This reinforces the need to treat the compound as potentially bioactive and hazardous.

  • Oxazole Ring: The oxazole ring system is generally noted for its thermal stability.[8][9] This suggests that while the compound is stable under normal conditions, high-temperature incineration is a viable and effective final destruction method.[10]

Based on this analysis, 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine must be managed as a hazardous waste, with protocols in place to prevent human exposure and environmental release.

Hazard Assessment and Incompatibility

A thorough understanding of potential hazards is critical for safe handling during the disposal process. The following table summarizes the presumed hazards based on structural analogs.

Hazard CategoryPresumed Risk for 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamineRationale and Causality
Acute Toxicity (Oral, Dermal) Category 3/4 (Toxic/Harmful) Based on the known toxicity of aminopyridine derivatives.[1][2][11] Accidental ingestion or skin absorption could lead to systemic effects.
Skin/Eye Irritation Category 2 (Irritant) Aminopyridines are known skin and eye irritants.[1][11] Direct contact can cause inflammation and discomfort.
Respiratory Irritation Possible Irritant Handling the solid form as a powder could generate dust, which may irritate the respiratory tract.[12]
Aquatic Toxicity High (Presumed) Phenylamine derivatives can be highly toxic to aquatic organisms.[4] Release into waterways must be strictly avoided.

Chemical Incompatibilities: To prevent dangerous chemical reactions within a waste container, it is crucial to segregate this compound from the following:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides). Contact may cause fires or explosions.[13]

  • Strong Acids: (e.g., sulfuric acid, nitric acid, hydrochloric acid). Can cause exothermic reactions.[1][13]

  • Bases: Keep away from strong bases.[1]

The logical workflow for assessing and segregating this waste stream is illustrated below.

cluster_0 Waste Characterization & Segregation Start Identify Waste: 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine Assess Assess Hazards: - Toxic (Aminopyridine) - Ecotoxic (Phenylamine) - Irritant Start->Assess Incompat Identify Incompatibles: - Strong Acids - Strong Oxidizers Assess->Incompat Segregate Segregate Waste Stream: Dedicated 'Nitrogenated Aromatic Compounds' Container Incompat->Segregate

Caption: Logical flow for waste characterization and segregation.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is non-negotiable. Never dispose of this chemical via sink drains, evaporation, or in the regular trash.[14][15]

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE to minimize exposure risk.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.

  • Body Protection: A laboratory coat.

Step 2: Waste Collection and Containerization

  • Primary Container: Collect all waste containing 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (pure solid, solutions, contaminated materials) in a dedicated, leak-proof container.[14]

    • The container must be chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.

    • Keep the container closed at all times except when adding waste.[14]

  • Contaminated Materials: Any items grossly contaminated, such as pipette tips, weigh boats, or wipes, must also be placed in this hazardous waste container.

Step 3: Labeling the Waste Container Proper labeling is a regulatory requirement and essential for safety.[15][16] As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "Waste 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine" . Do not use abbreviations or chemical formulas.[15]

  • A list of all constituents in the container, including solvents.

  • The approximate concentration or percentage of each component.

  • The date of accumulation (when the first waste was added).

  • The name and contact information of the generating researcher or lab.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][17]

  • The SAA must be at or near the point of waste generation and under the control of the lab personnel.[16]

  • Crucially, the container must be placed in secondary containment (e.g., a plastic bin or tray) to contain any potential leaks or spills.[14][16][18]

  • Ensure the SAA is segregated from incompatible chemicals, particularly strong acids and oxidizers.[17][18]

Step 5: Arranging for Final Disposal

  • Once the waste container is full (do not overfill; leave headspace for expansion), or if it has been in storage for an extended period (typically one year), arrange for its removal.[17]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[14][15]

  • Only licensed hazardous waste vendors are permitted to transport and dispose of this type of chemical waste, typically via high-temperature incineration.[10][16]

The overall disposal workflow is summarized in the diagram below.

cluster_1 Disposal Workflow PPE 1. Don PPE Collect 2. Collect Waste in Compatible Container PPE->Collect Label 3. Label Container with 'Hazardous Waste' Collect->Label Store 4. Store in SAA with Secondary Containment Label->Store EHS 5. Contact EHS for Professional Disposal Store->EHS End Final Disposal (Incineration) EHS->End

Caption: Step-by-step workflow for proper chemical waste disposal.

Emergency Procedures: Spill Response

In the event of a spill, prompt and correct action is vital to prevent exposure and environmental contamination.[19]

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described above.

  • Containment:

    • For a solid spill, carefully sweep or scoop the material to avoid generating dust.

    • For a liquid spill (if the compound is in solution), cover it with an inert absorbent material such as vermiculite, sand, or cat litter.[19] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the spilled material or absorbent and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[19]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.

By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety, ensuring that the valuable work of research and development does not come at the cost of personal or environmental health.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). (1,3)Oxazolo(4,5-b)pyridine-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Oxazolo(4,5-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diphenylamine. Retrieved from [Link]

  • ResearchGate. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Retrieved from [Link]

  • EPA. (n.d.). Aminopyridines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • MP Biomedicals. (2024, April 3). Safety Data Sheet. Retrieved from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE). Retrieved from [Link]

  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • The Synthesis and the Thermal Decomposition of 1, 3, 4-Dioxazole Derivatives. (n.d.). Retrieved from [Link]

  • Alpha Chemika. (n.d.). 2-AMINO PYRIDINE For Synthesis. Retrieved from [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (n.d.). PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: pyridine. Retrieved from [Link]

  • Lithofin. (2022, August 12). Safety Data Sheet: Lithofin MPP. Retrieved from [Link]

  • UFZ. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (2019). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.